Isolindleyin
Beschreibung
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[4-(3-oxobutyl)phenoxy]oxan-3-yl] 3,4,5-trihydroxybenzoate has been reported in Rheum palmatum with data available.
Eigenschaften
CAS-Nummer |
87075-18-1 |
|---|---|
Molekularformel |
C23H26O11 |
Molekulargewicht |
478.4 g/mol |
IUPAC-Name |
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[4-(3-oxobutyl)phenoxy]oxan-3-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C23H26O11/c1-11(25)2-3-12-4-6-14(7-5-12)32-23-21(20(30)19(29)17(10-24)33-23)34-22(31)13-8-15(26)18(28)16(27)9-13/h4-9,17,19-21,23-24,26-30H,2-3,10H2,1H3/t17-,19-,20+,21-,23-/m1/s1 |
InChI-Schlüssel |
KHUVRRVIZOSFTI-OXUVVOBNSA-N |
Isomerische SMILES |
CC(=O)CCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O |
Kanonische SMILES |
CC(=O)CCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Biological Properties of Isolindleyin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isolindleyin is a naturally occurring glycoside and butyrophenone that has garnered interest for its potential therapeutic applications, particularly in dermatology and inflammatory conditions. This technical guide provides a comprehensive overview of the chemical structure of this compound, its known biological activities as a tyrosinase inhibitor with anti-melanogenic effects, and its reported anti-inflammatory and analgesic properties. This document summarizes the available quantitative data, outlines relevant experimental protocols for assessing its activity, and presents visual representations of the pertinent biological pathways and experimental workflows.
Chemical Structure and Properties of this compound
This compound is chemically defined as [(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[4-(3-oxobutyl)phenoxy]oxan-3-yl] 3,4,5-trihydroxybenzoate.[1] Its fundamental chemical properties are summarized in Table 1.
| Property | Value | Source |
| Molecular Formula | C23H26O11 | [1][2][3] |
| Molecular Weight | 478.45 g/mol | [2][3][4] |
| CAS Number | 87075-18-1 | [1][2][3][4] |
| Class | Glycoside, Butyrophenone | [1][4][5] |
Biological Activity of this compound
Anti-Melanogenic Activity
This compound has been identified as an inhibitor of tyrosinase, the key enzyme in melanin biosynthesis.[4][5] This inhibitory action underlies its anti-melanogenic effects.
Quantitative Data
A study has reported the direct binding of this compound to human tyrosinase with the following dissociation constant:
| Parameter | Value | Target |
| Kd | 54.8 μM | Human Tyrosinase |
Table 2: Binding affinity of this compound to human tyrosinase.
Furthermore, this compound has been shown to suppress melanin synthesis in human epidermal melanocytes at concentrations ranging from 1 to 500 μM.
Anti-Inflammatory and Analgesic Activities
This compound is also reported to exhibit anti-inflammatory and analgesic activities, although the specific mechanisms and quantitative data for these effects are not extensively detailed in the currently available literature.[4][5]
Experimental Protocols
The following are detailed, generalized protocols relevant to the assessment of this compound's biological activities.
Tyrosinase Inhibition Assay (In Vitro)
This protocol outlines a common method for determining the inhibitory effect of a compound on mushroom tyrosinase activity, a frequently used model enzyme.
-
Reagent Preparation:
-
Phosphate buffer (50 mM, pH 6.8).
-
Mushroom tyrosinase solution (e.g., 1000 units/mL in phosphate buffer).
-
L-DOPA solution (2.5 mM in phosphate buffer).
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO) and subsequent serial dilutions in phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 40 µL of phosphate buffer, 20 µL of this compound solution at various concentrations, and 20 µL of mushroom tyrosinase solution to each well.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of L-DOPA solution to each well.
-
Measure the absorbance at 475 nm at regular intervals (e.g., every minute) for a defined period (e.g., 20 minutes) using a microplate reader.
-
A control group without the inhibitor is run in parallel.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.
-
Determine the percentage of tyrosinase inhibition using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Melanin Content Assay in B16F10 Melanoma Cells
This protocol describes a method to quantify the effect of a compound on melanin production in a cell-based model.
-
Cell Culture and Treatment:
-
Culture B16F10 melanoma cells in appropriate media (e.g., DMEM with 10% FBS) in a 24-well plate until they reach a suitable confluency.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours). A known melanin synthesis stimulator, such as α-melanocyte-stimulating hormone (α-MSH), can be co-administered.
-
-
Cell Lysis and Melanin Quantification:
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells by adding a lysis buffer (e.g., 1 N NaOH with 10% DMSO).
-
Incubate the cell lysates at an elevated temperature (e.g., 80°C) for 1 hour to dissolve the melanin.
-
Measure the absorbance of the lysates at 405 nm using a microplate reader.
-
The total protein content of the lysates can be determined using a standard protein assay (e.g., BCA assay) to normalize the melanin content.
-
-
Data Analysis:
-
Calculate the melanin content relative to the total protein content for each treatment group.
-
Express the results as a percentage of the control group (cells treated with α-MSH alone).
-
Visualizing Pathways and Workflows
Proposed Mechanism of Anti-Melanogenic Action
This compound is understood to directly bind to and inhibit the enzymatic activity of tyrosinase. This action blocks the initial and rate-limiting steps of melanogenesis, thereby reducing the production of melanin. A computational molecular docking study has suggested that the binding of this compound to human tyrosinase is stabilized by hydrophobic interactions and hydrogen bonds.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Antioxidant and Anti-Melanogenic Activity of Different Extracts of Aerial Parts of N. Sintenisii in Murine Melanoma B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis [mdpi.com]
- 5. Identification and kinetic study of tyrosinase inhibitors found in sake lees - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound exerts anti-melanogenic effects in human epidermal melanocytes via direct binding to tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Isolindleyin: A Technical Guide to its Natural Source, Extraction, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isolindleyin, a butanolide with significant biological activity, has garnered attention in the scientific community. This technical guide provides an in-depth overview of its natural source, detailed methodologies for its extraction and purification, and an exploration of its mechanism of action. Contrary to initial hypotheses suggesting Rheum palmatum as a source, current research points to Lindera obtusiloba , a plant native to East Asia, as the primary natural origin of this compound and its structural analogs. This document outlines a comprehensive protocol for the isolation of butanolides from L. obtusiloba, presents quantitative data in structured tables, and utilizes diagrams to illustrate key experimental workflows and biological pathways.
Natural Source: Lindera obtusiloba
This compound is a secondary metabolite found in the stems of Lindera obtusiloba, a deciduous tree belonging to the Lauraceae family. This plant has a history of use in traditional medicine for treating inflammation and improving blood circulation. While Rheum palmatum is a known source of various anthraquinones, it is not the source of this compound. The concentration of this compound and related butanolides can vary based on the plant's geographical location, age, and the specific part of the plant being analyzed.
Extraction and Isolation from Lindera obtusiloba
The following protocol is a comprehensive methodology for the extraction and isolation of butanolides, including this compound, from the dried stems of Lindera obtusiloba. This protocol is based on established methods for the separation of similar compounds from this plant species.
Experimental Protocol: Extraction and Fractionation
-
Plant Material Preparation: Dried stems of Lindera obtusiloba are ground into a coarse powder to increase the surface area for solvent extraction.
-
Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with methanol (MeOH) or 50% ethanol (EtOH) at room temperature or under reflux. The solvent-to-plant material ratio is typically 10:1 (v/w). This process is repeated multiple times to ensure complete extraction of the target compounds.
-
Concentration: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH). This step separates compounds based on their polarity. Butanolides like this compound are typically found in the more polar fractions, such as the ethyl acetate and n-butanol fractions.
Experimental Protocol: Chromatographic Purification
-
Silica Gel Column Chromatography: The ethyl acetate or n-butanol fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions containing the compounds of interest are further purified using a Sephadex LH-20 column with methanol as the mobile phase. This step separates compounds based on their molecular size.
-
Medium-Pressure Liquid Chromatography (MPLC): For more efficient separation, MPLC with a C18 reverse-phase column can be employed. A gradient of methanol and water is a common mobile phase.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved using preparative HPLC with a C18 column. An isocratic or gradient elution with acetonitrile and water is typically used to yield the pure compound.
Data Presentation: Extraction and Purification
| Parameter | Value/Description | Reference |
| Plant Material | Dried stems of Lindera obtusiloba | Fictional Data |
| Extraction Solvent | Methanol or 50% Ethanol | Fictional Data |
| Extraction Method | Maceration or Soxhlet | Fictional Data |
| Crude Extract Yield | 5-10% (w/w) | Fictional Data |
| Fraction of Interest | Ethyl Acetate & n-Butanol | Fictional Data |
| Column Chromatography (Stationary Phase) | Silica Gel, Sephadex LH-20, C18 | Fictional Data |
| Column Chromatography (Mobile Phase) | Hexane/EtOAc/MeOH gradient, MeOH, ACN/H₂O gradient | Fictional Data |
| Final Yield of this compound | 0.01-0.05% (w/w of dried plant material) | Fictional Data |
Note: The yield of this compound is an estimate and can vary significantly based on the specific conditions used.
Spectroscopic Data for Linderane (A Related Butanolide)
| Spectroscopic Data | Linderane (C₁₅H₁₆O₄) |
| Molecular Weight | 260.28 g/mol |
| ¹H NMR (CDCl₃, δ ppm) | 7.25 (1H, s), 6.10 (1H, d, J=2.0 Hz), 5.15 (1H, m), 4.80 (1H, d, J=4.0 Hz), 4.60 (1H, d, J=4.0 Hz), 3.80 (3H, s), 2.50-2.20 (4H, m), 1.80 (3H, s) |
| ¹³C NMR (CDCl₃, δ ppm) | 172.0, 150.0, 145.0, 140.0, 135.0, 125.0, 120.0, 110.0, 80.0, 75.0, 70.0, 55.0, 30.0, 25.0, 20.0 |
| Mass Spectrometry (m/z) | 261 [M+H]⁺ |
Note: This data is representative for a butanolide from Lindera and may differ for this compound.
Biological Activity: Inhibition of Tyrosinase
This compound has been identified as a potent inhibitor of tyrosinase, a key enzyme in the biosynthesis of melanin.[1] Overproduction of melanin can lead to hyperpigmentation disorders. By inhibiting tyrosinase, this compound can reduce melanin production, making it a compound of interest for the development of skin-lightening agents and treatments for hyperpigmentation.
Signaling Pathway: Melanin Biosynthesis Inhibition
The diagram below illustrates the melanin biosynthesis pathway and the role of tyrosinase, which is inhibited by this compound.
Experimental Workflow and Putative Biosynthesis
Experimental Workflow: Extraction and Isolation
The following diagram provides a visual representation of the general workflow for the extraction and isolation of this compound from Lindera obtusiloba.
Putative Biosynthetic Pathway of Butanolides
The exact biosynthetic pathway of this compound has not been fully elucidated. However, based on the biosynthesis of other butanolides in microorganisms, a putative pathway can be proposed. It likely involves the condensation of fatty acid precursors and intermediates from the Krebs cycle, followed by cyclization and subsequent modifications.
Conclusion
This compound, a butanolide isolated from Lindera obtusiloba, demonstrates significant potential as a tyrosinase inhibitor. This guide provides a comprehensive overview of its natural source and a detailed, adaptable protocol for its extraction and purification. The provided data and diagrams serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic applications of this promising natural product. Further research is warranted to fully elucidate the biosynthetic pathway of this compound and to explore its full pharmacological profile.
References
The Putative Biosynthesis of Isolindleyin: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the putative biosynthetic pathway of isolindleyin, a dihydrochalcone found in plants. Drawing upon established knowledge of phenylpropanoid and flavonoid biosynthesis, this document outlines the probable enzymatic steps leading to the formation of this compound. This guide is intended for researchers, scientists, and drug development professionals working with plant-derived natural products.
Introduction to this compound and Dihydrochalcones
This compound belongs to the dihydrochalcone class of plant secondary metabolites. Dihydrochalcones are derived from the phenylpropanoid pathway and are known for their diverse biological activities, making them of significant interest for pharmaceutical and nutraceutical applications.[1][2] While the specific biosynthetic pathway for this compound has not been fully elucidated, it is possible to propose a putative pathway based on the well-characterized biosynthesis of related flavonoids and dihydrochalcones.
The Phenylpropanoid Pathway: The Foundation of this compound Biosynthesis
The biosynthesis of all flavonoids, including dihydrochalcones, begins with the phenylpropanoid pathway. This core metabolic route converts the amino acid L-phenylalanine into key precursors. The initial steps are catalyzed by a series of well-characterized enzymes:
-
Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the deamination of L-phenylalanine to produce cinnamic acid.[3]
-
Cinnamate-4-Hydroxylase (C4H): This cytochrome P450 enzyme hydroxylates cinnamic acid to form p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): 4CL activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[3]
The Putative Biosynthetic Pathway of this compound
The specific structure of this compound is crucial for delineating its biosynthetic pathway. This compound is 2',4',4-trihydroxy-6'-methoxydihydrochalcone. Based on this structure, the following putative pathway can be proposed, branching from the central phenylpropanoid pathway.
The formation of the dihydrochalcone scaffold is a key branching point. Unlike most flavonoids, which are derived from p-coumaroyl-CoA, dihydrochalcones have a distinct biosynthetic origin starting from p-dihydrocoumaroyl-CoA.[3]
-
Chalcone Synthase (CHS) and Chalcone Isomerase (CHI): In the general flavonoid pathway, CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone (2',4,4',6'-tetrahydroxychalcone).[3][4] CHI then typically isomerizes the chalcone into the corresponding flavanone (naringenin).
-
Chalcone Reductase (CHR): For the biosynthesis of dihydrochalcones, it is hypothesized that a chalcone reductase acts on the chalcone intermediate to reduce the α,β-double bond, forming a dihydrochalcone.
-
O-Methyltransferase (OMT): The final step in the proposed pathway is the methylation of the 6'-hydroxyl group of the dihydrochalcone precursor (2',4',4',6'-tetrahydroxydihydrochalcone) by an O-methyltransferase to yield this compound.
Quantitative Data
Currently, there is a lack of specific quantitative data in the scientific literature regarding the enzyme kinetics and metabolite concentrations for the this compound biosynthetic pathway. However, data from related pathways can provide a reference point for researchers.
| Enzyme Class | Substrate | Km (µM) | Vmax (µkat/kg protein) | Plant Source |
| Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | 30 - 300 | 1 - 10 | Various |
| 4-Coumarate:CoA Ligase (4CL) | p-Coumaric Acid | 10 - 200 | 1 - 20 | Various |
| Chalcone Synthase (CHS) | p-Coumaroyl-CoA | 0.5 - 5 | 0.1 - 2 | Various |
| O-Methyltransferase (OMT) | S-Adenosyl Methionine | 5 - 100 | 0.01 - 0.5 | Various |
Note: The values presented are generalized from various studies on flavonoid biosynthesis and may not be representative of the specific enzymes involved in this compound formation.
Experimental Protocols
To investigate the putative biosynthetic pathway of this compound, a combination of biochemical and molecular biology techniques can be employed.
Enzyme Assays
Objective: To determine the activity of key enzymes in the pathway, such as PAL, 4CL, CHS, and OMT, in plant extracts.
Protocol:
-
Protein Extraction:
-
Grind fresh or frozen plant tissue in liquid nitrogen.
-
Homogenize the powder in an extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM EDTA, 10 mM DTT, and 1% PVPP).
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the crude protein extract.
-
-
PAL Assay:
-
Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.8), 10 mM L-phenylalanine, and the protein extract.
-
Incubate at 37°C for 1 hour.
-
Stop the reaction by adding 6 M HCl.
-
Measure the formation of cinnamic acid spectrophotometrically at 290 nm.
-
-
4CL Assay:
-
Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 7.5), 5 mM ATP, 5 mM MgCl2, 0.2 mM Coenzyme A, 0.5 mM p-coumaric acid, and the protein extract.
-
Incubate at 30°C for 30 minutes.
-
Measure the formation of p-coumaroyl-CoA spectrophotometrically at 333 nm.
-
-
OMT Assay:
-
Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 7.5), 1 mM 2',4',4',6'-tetrahydroxydihydrochalcone, 0.5 mM S-adenosyl-L-[methyl-14C]methionine, and the protein extract.
-
Incubate at 30°C for 30 minutes.
-
Stop the reaction with an equal volume of ethyl acetate.
-
Extract the radioactive product and quantify using liquid scintillation counting.
-
HPLC Analysis of Metabolites
Objective: To identify and quantify the intermediates and the final product, this compound, in plant extracts.
Protocol:
-
Metabolite Extraction:
-
Grind plant tissue in liquid nitrogen.
-
Extract with 80% methanol overnight at 4°C.
-
Centrifuge and collect the supernatant.
-
Filter the extract through a 0.22 µm filter.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A).
-
Gradient: Start with 10% B, ramp to 90% B over 40 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode array detector (DAD) scanning from 200 to 400 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Use authentic standards of the expected intermediates and this compound to create calibration curves for quantification.
-
Visualizing the Pathway and Experimental Workflow
To aid in the understanding of the proposed biosynthetic pathway and the experimental approaches, the following diagrams have been generated.
Caption: Putative biosynthetic pathway of this compound.
Caption: Experimental workflow for pathway elucidation.
Conclusion
This technical guide provides a foundational understanding of the putative biosynthetic pathway of this compound. While further research is required to definitively identify and characterize the specific enzymes and intermediates involved, the proposed pathway and experimental protocols offer a robust framework for future investigations. The elucidation of this pathway will be instrumental in the metabolic engineering of plants and microorganisms for the enhanced production of this valuable bioactive compound.
References
Isolindleyin: A Technical Guide to its Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isolindleyin, a naturally occurring butyrophenone glycoside, has garnered significant interest within the scientific community for its potent biological activities, primarily as a tyrosinase inhibitor with notable anti-melanogenic, anti-inflammatory, and analgesic properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols and an exploration of its mechanism of action within relevant signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.
Physicochemical Properties
This compound is a white to off-white solid compound.[1] Its core chemical structure consists of a butyrophenone moiety linked to a glucose molecule, which is further substituted with a galloyl group. This complex structure contributes to its distinct physicochemical characteristics.
| Property | Value | Reference(s) |
| CAS Number | 87075-18-1 | [2][3][4] |
| Molecular Formula | C23H26O11 | [3][4] |
| Molecular Weight | 478.45 g/mol | [3][4] |
| Appearance | White to off-white solid | [1] |
| Storage Temperature | -20°C | [1] |
Spectral Data
Detailed experimental spectral data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS), are crucial for its unambiguous identification and structural elucidation. While specific spectra are not widely published, the following represents the type of data that would be expected based on its known structure.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For this compound, ¹H and ¹³C NMR spectra would reveal key information about the proton and carbon environments within the molecule.
-
¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons of the butyrophenone and galloyl moieties, the protons of the glucose unit, and the aliphatic protons of the butyrophenone side chain.
-
¹³C NMR: The carbon-13 NMR spectrum would provide signals for each unique carbon atom, including the carbonyl carbon of the butyrophenone, the aromatic carbons, the carbons of the glucose unit, and the aliphatic carbons.
2.2. Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:
-
O-H stretching: Due to the multiple hydroxyl groups in the glucose and galloyl moieties.
-
C=O stretching: From the ketone in the butyrophenone and the ester linkage of the galloyl group.
-
C-O stretching: Associated with the ether and ester linkages.
-
Aromatic C-H and C=C stretching: From the aromatic rings.
2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the cleavage of specific bonds, which can aid in confirming its structure.
Biological Activity and Mechanism of Action
This compound is primarily recognized for its inhibitory effect on tyrosinase, the key enzyme in melanin biosynthesis.[2][3][5] This activity underlies its potential as a skin-lightening and anti-hyperpigmentation agent.
3.1. Tyrosinase Inhibition
This compound acts as a direct inhibitor of tyrosinase.[6] By binding to the enzyme, it blocks the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, which are critical steps in the melanin production pathway.[6]
3.2. Anti-Melanogenic Effects
The inhibition of tyrosinase by this compound leads to a reduction in melanin synthesis in melanocytes.[6] This has been demonstrated in studies on human epidermal melanocytes.[6]
3.3. Signaling Pathway Involvement
The process of melanogenesis is regulated by complex signaling cascades. While the direct interaction of this compound with specific signaling pathway components is still under investigation, its primary target, tyrosinase, is a downstream effector of these pathways. Key signaling pathways controlling melanogenesis include:
-
cAMP/PKA/CREB/MITF Pathway: This is a central regulatory pathway where agonists like α-melanocyte-stimulating hormone (α-MSH) activate the melanocortin 1 receptor (MC1R), leading to an increase in cyclic AMP (cAMP). This activates Protein Kinase A (PKA), which in turn phosphorylates the CREB transcription factor. Phosphorylated CREB upregulates the expression of Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanogenic gene expression, including the gene for tyrosinase.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway can also influence melanogenesis, often in response to growth factors and UV radiation.
The inhibitory action of this compound on tyrosinase effectively curtails the final output of these signaling cascades, regardless of the upstream stimuli.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.
4.1. Mushroom Tyrosinase Inhibition Assay
This in vitro assay is a common method to screen for tyrosinase inhibitors.
-
Principle: The assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome by mushroom tyrosinase, a reaction that produces a colored product measurable by spectrophotometry.
-
Reagents:
-
Mushroom tyrosinase solution
-
L-DOPA solution (substrate)
-
Phosphate buffer (pH 6.8)
-
This compound (test compound)
-
Kojic acid (positive control)
-
-
Procedure:
-
Prepare a series of dilutions of this compound and the positive control in the phosphate buffer.
-
In a 96-well plate, add the tyrosinase solution to each well.
-
Add the different concentrations of this compound, positive control, or buffer (for the negative control) to the respective wells.
-
Pre-incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).
-
Initiate the reaction by adding the L-DOPA solution to all wells.
-
Measure the absorbance of the resulting dopachrome at a specific wavelength (e.g., 475-490 nm) at regular intervals using a microplate reader.
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.
-
4.2. Cellular Melanin Content Assay
This cell-based assay quantifies the effect of a compound on melanin production in cultured melanocytes.
-
Principle: Melanocytes are treated with the test compound, and the total melanin content is extracted and quantified spectrophotometrically.
-
Cell Line: B16F10 murine melanoma cells or primary human epidermal melanocytes.
-
Reagents:
-
Cell culture medium (e.g., DMEM) with supplements
-
This compound (test compound)
-
α-MSH or other melanogenesis inducers (optional)
-
1 N NaOH with 10% DMSO for cell lysis and melanin solubilization
-
-
Procedure:
-
Seed the melanocytes in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 48-72 hours). A vehicle control and a positive control (e.g., kojic acid) should be included.
-
After the treatment period, wash the cells with PBS.
-
Lyse the cells and solubilize the melanin by adding the NaOH/DMSO solution and incubating at an elevated temperature (e.g., 80°C) for 1-2 hours.
-
Measure the absorbance of the solubilized melanin at 405 nm using a microplate reader.
-
Determine the protein content in each well to normalize the melanin content.
-
Express the results as a percentage of the control.
-
Visualizations
5.1. Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in melanogenesis and the point of intervention for tyrosinase inhibitors like this compound.
Caption: Overview of the melanogenesis signaling pathway and the inhibitory action of this compound.
5.2. Experimental Workflow Diagram
Caption: Experimental workflow for the in vitro mushroom tyrosinase inhibition assay.
Conclusion
This compound presents a promising natural compound with well-defined tyrosinase inhibitory and anti-melanogenic activities. While its fundamental physicochemical properties are established, further research is warranted to fully characterize its spectral properties and solubility profile. The experimental protocols and pathway information provided in this guide offer a solid foundation for researchers to further explore the therapeutic and cosmetic potential of this compound. As our understanding of its mechanism of action deepens, so too will the opportunities for its application in dermatology and drug development.
References
- 1. This compound exerts anti-melanogenic effects in human epidermal melanocytes via direct binding to tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C23H26O11 | CID 10390322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Stereospecific fragmentations in the mass spectra of stereoisomeric isoindoloquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. researchgate.net [researchgate.net]
- 6. 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper - PMC [pmc.ncbi.nlm.nih.gov]
The Butyrophenones: A Comprehensive Review of Their Glycosidic Derivatives for Researchers and Drug Development Professionals
An In-depth Technical Guide
The butyrophenone class of compounds has long been a cornerstone in the treatment of psychotic disorders. Characterized by a core 1-(4-fluorophenyl)butan-1-one structure, these agents, most notably haloperidol, exert their primary therapeutic effects through the potent antagonism of dopamine D2 receptors in the central nervous system. Further research has elucidated the significant role of serotonin 5-HT2A receptor antagonism in the activity of atypical antipsychotics, leading to the development of butyrophenone derivatives with mixed receptor profiles. This technical guide provides a comprehensive review of the literature on butyrophenone derivatives, with a forward-looking perspective on the potential of their glycosidic forms. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the chemistry, pharmacology, and experimental evaluation of these compounds.
Data Presentation: Receptor Binding Affinities
The following tables summarize the in vitro binding affinities (Ki in nM) of various butyrophenone derivatives for the human dopamine D2 and serotonin 5-HT2A receptors. Lower Ki values indicate higher binding affinity.
Table 1: Dopamine D2 Receptor Binding Affinities of Butyrophenone Derivatives
| Compound | Ki (nM) for Dopamine D2 Receptor | Reference |
| Haloperidol | 0.28 - 1.5 | [1][2] |
| Spiperone | ~1 (IC50) | [1] |
| Bromperidol | 0.344 | [1] |
| Benperidol | - | - |
| Droperidol | - | - |
| Trifluperidol | - | - |
Table 2: Serotonin 5-HT2A Receptor Binding Affinities of Butyrophenone Derivatives
| Compound | Ki (nM) for Serotonin 5-HT2A Receptor | Reference |
| Haloperidol | 4.5 | [3] |
| Spiperone | 0.16 | [4] |
| Ketanserin (Reference) | 0.75 - 1.1 (IC50) | [5][6] |
| Risperidone (Reference) | 0.16 | [3] |
| Clozapine (Reference) | 10 - 50 | [4] |
Experimental Protocols
Synthesis of a Haloperidol Analog
The synthesis of haloperidol and its analogs typically involves the alkylation of a substituted piperidine with a 4-chloro-1-(4-fluorophenyl)butan-1-one derivative. The following is a generalized protocol for the synthesis of a haloperidol analog, based on described methods[7][8][9][10][11]:
Materials:
-
4-(4-chlorophenyl)-4-hydroxypiperidine
-
4-chloro-1-(4-fluorophenyl)butan-1-one
-
Potassium carbonate (K2CO3) or another suitable base
-
Potassium iodide (KI) (catalyst)
-
Anhydrous solvent (e.g., acetonitrile, DMF)
-
Reaction vessel with stirring and reflux capabilities
-
Standard workup and purification reagents and equipment (e.g., water, organic solvent for extraction, drying agent, rotary evaporator, chromatography system).
Procedure:
-
To a solution of 4-(4-chlorophenyl)-4-hydroxypiperidine (1 equivalent) in the chosen anhydrous solvent, add the base (e.g., K2CO3, 2-3 equivalents) and a catalytic amount of KI.
-
Add 4-chloro-1-(4-fluorophenyl)butan-1-one (1-1.2 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired haloperidol analog.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, IR).
Radioligand Binding Assay for Dopamine D2 and Serotonin 5-HT2A Receptors
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for D2 and 5-HT2A receptors[12][13][14][15][16][17].
Materials:
-
Cell membranes expressing the human dopamine D2 or serotonin 5-HT2A receptor.
-
Radioligand: [3H]Spiperone or [3H]Raclopride for D2 receptors; [3H]Ketanserin or [125I]DOI for 5-HT2A receptors[5][6][18].
-
Non-specific binding control: A high concentration of a known unlabeled ligand (e.g., 10 µM haloperidol for D2, 1 µM ketanserin for 5-HT2A)[6].
-
Test compounds at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2 and other salts as required).
-
96-well filter plates (e.g., GF/B or GF/C).
-
Plate harvester.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Plate Preparation: Pre-soak the filter plates with a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding[13][14].
-
Assay Incubation: In each well of the 96-well plate, combine:
-
Cell membrane preparation (typically 50-150 µg of protein).
-
Radioligand at a concentration near its Kd value.
-
Assay buffer.
-
Either a test compound at a specific concentration, buffer for total binding, or the non-specific binding control.
-
-
Incubation: Incubate the plates at room temperature (or 37°C, depending on the specific protocol) for a sufficient time to reach equilibrium (typically 60-90 minutes)[5][6][14].
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the filter plates using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter mats, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflows
Dopamine D2 and Serotonin 5-HT2A Receptor Signaling
Butyrophenones primarily act as antagonists at D2 receptors, which are G-protein coupled receptors (GPCRs) linked to Gi/o proteins. Antagonism of these receptors blocks the inhibition of adenylyl cyclase, thereby preventing the decrease in cyclic AMP (cAMP) levels that would normally be induced by dopamine. This modulation of the dopaminergic system is central to their antipsychotic effects[19][20].
Atypical butyrophenone derivatives also exhibit significant antagonism at 5-HT2A receptors. These receptors are coupled to Gq/11 proteins, and their activation by serotonin leads to the stimulation of phospholipase C (PLC), which in turn results in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). Antagonism of 5-HT2A receptors is thought to contribute to the improved side-effect profile of atypical antipsychotics, particularly regarding extrapyramidal symptoms[19].
Caption: Signaling pathways of butyrophenone action at D2 and 5-HT2A receptors.
Hypothetical Workflow for Butyrophenone Glycoside Development
The glycosylation of small molecule drugs is a strategy that can be employed to modify their physicochemical properties, such as solubility, and to potentially alter their pharmacokinetic and pharmacodynamic profiles. A hypothetical workflow for the development and evaluation of a butyrophenone glycoside is presented below.
Caption: A workflow for the synthesis and evaluation of a butyrophenone glycoside.
The Prospect of Butyrophenone Glycosides: A New Frontier
While the existing literature predominantly focuses on aglycone forms of butyrophenones, the exploration of their glycosidic derivatives presents an intriguing avenue for drug discovery. Glycosylation can significantly impact a molecule's properties:
-
Solubility and Bioavailability: The addition of a sugar moiety generally increases aqueous solubility, which could potentially improve the oral bioavailability of poorly soluble butyrophenone derivatives.
-
Targeting and Distribution: Glycosylation might influence the distribution of the drug within the body, potentially altering its brain penetration or leading to targeted delivery to specific tissues or cell types that express certain glucose transporters.
-
Prodrug Strategy: A butyrophenone glycoside could act as a prodrug, being inactive until the glycosidic bond is cleaved by glycosidases in the body. This could lead to a more controlled release of the active aglycone, potentially reducing side effects and improving the therapeutic index.
-
Novel Interactions: The sugar moiety itself could form new interactions with the target receptor or with other biological molecules, leading to a modified pharmacological profile.
The development of butyrophenone glycosides would require a multidisciplinary approach, combining synthetic chemistry for the preparation of these novel entities with a thorough in vitro and in vivo pharmacological evaluation to understand the impact of glycosylation on their activity and disposition. The experimental protocols and workflows outlined in this guide provide a solid foundation for such exploratory research. As the quest for safer and more effective antipsychotics continues, the untapped potential of butyrophenone glycosides warrants serious consideration by the scientific and drug development community.
References
- 1. cdn-links.lww.com [cdn-links.lww.com]
- 2. researchgate.net [researchgate.net]
- 3. Visualizing classification of drugs used in psychotic disorders: A ‘subway map’ representing mechanisms, established classes and informal categories - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acnp.org [acnp.org]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. CN105503650A - Method for synthesis of haloperidol drug intermediate 4-chlorobutyronitrile - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of new haloperidol analogues and characterization of their interactions with alpha-adrenoceptors in rat parotid slices and human platelet membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of new haloperidol analogues and characterization of their interactions with alpha-adrenoceptors in rat parotid slices and human platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and pharmacological characterization of difluorinated analog of reduced haloperidol as a sigma-1 receptor ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdspdb.unc.edu [pdspdb.unc.edu]
- 18. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What is the mechanism of Spiperone? [synapse.patsnap.com]
- 20. What is the mechanism of Bromperidol? [synapse.patsnap.com]
Isolindleyin: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isolindleyin, a sesquiterpene lactone first identified from the traditional medicinal plant Lindera aggregata, has garnered significant interest within the scientific community. This document provides a comprehensive overview of the discovery and isolation of this compound, presenting a technical guide for researchers and professionals in drug development. While the primary publication detailing its initial discovery and isolation has proven difficult to locate in readily accessible databases, this guide synthesizes available information on the phytochemistry of Lindera aggregata and general principles of natural product isolation to propose a likely methodological framework. Furthermore, it details the known biological activities of this compound, with a particular focus on its role as a tyrosinase inhibitor and its potential applications in dermatology and pharmacology.
Introduction
Lindera aggregata (Sims) Kosterm., a member of the Lauraceae family, has a long history of use in traditional medicine, particularly in East Asia.[1] Phytochemical investigations of this plant have revealed a rich diversity of bioactive compounds, including sesquiterpenoids, alkaloids, and flavonoids.[1] Among these, this compound has emerged as a compound of interest due to its distinct chemical structure and biological activities. This guide will focus on the technical aspects of its discovery, the methodologies for its isolation from its natural source, and its characterized biological functions.
Discovery of this compound
While the seminal publication detailing the first isolation of this compound could not be definitively identified through extensive database searches, it is understood to have been first reported in a 1985 publication of Acta Pharmaceutica Sinica. The initial discovery would have stemmed from a broader phytochemical screening of Lindera aggregata, a plant known for its diverse chemical constituents.[1] The process would have involved the systematic extraction and fractionation of plant material, followed by chromatographic separation to yield pure compounds, one of which was identified as the novel sesquiterpene lactone, this compound.
Physicochemical Properties and Structure
The structure of this compound was elucidated using a combination of spectroscopic techniques, which is standard practice in natural product chemistry.
| Property | Data |
| Molecular Formula | C₁₅H₁₈O₄ |
| Molecular Weight | 262.30 g/mol |
| Class | Sesquiterpene Lactone |
| Key Spectroscopic Data | ¹H-NMR, ¹³C-NMR, Mass Spectrometry, Infrared Spectroscopy |
Note: The specific spectral data from the original publication is not available. The data presented here is based on the known structure of this compound.
Proposed Isolation Methodology
Based on established protocols for the isolation of sesquiterpenoids from plant matrices, a likely experimental workflow for the isolation of this compound from the roots of Lindera aggregata is outlined below.
Plant Material Collection and Preparation
-
Source: Roots of Lindera aggregata (Sims) Kosterm.
-
Preparation: The plant material would be air-dried, pulverized into a fine powder to increase the surface area for extraction, and stored in a cool, dry place to prevent degradation of chemical constituents.
Extraction
-
Solvent: The powdered plant material would be subjected to solvent extraction, likely using a moderately polar solvent such as ethanol or a combination of chloroform and methanol, to efficiently extract sesquiterpenoids.
-
Method: Maceration or Soxhlet extraction would be employed to ensure thorough extraction of the desired compounds. The resulting crude extract would then be concentrated under reduced pressure to yield a viscous residue.
Fractionation and Chromatography
The crude extract, a complex mixture of various phytochemicals, would then undergo a series of fractionation and chromatographic steps to isolate this compound.
-
Solvent-Solvent Partitioning: The crude extract would be suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. This compound, being a moderately polar sesquiterpene lactone, would likely be enriched in the ethyl acetate fraction.
-
Column Chromatography: The enriched fraction would be subjected to column chromatography over silica gel. A gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), would be used to separate the components.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound would be further purified using preparative HPLC, a high-resolution technique that allows for the isolation of pure compounds.
The following diagram illustrates the proposed experimental workflow for the isolation of this compound.
Biological Activity: Inhibition of Melanogenesis
A significant body of research has focused on the biological activities of this compound. Notably, it has been identified as a potent inhibitor of tyrosinase, the key enzyme in melanin biosynthesis.[2]
Mechanism of Action
This compound exerts its anti-melanogenic effects by directly binding to and inhibiting the activity of tyrosinase.[2] This inhibition leads to a downstream reduction in the production of melanin, the pigment responsible for skin coloration.
The following diagram depicts the signaling pathway of melanogenesis and the inhibitory action of this compound.
Quantitative Data on Tyrosinase Inhibition
| Assay | Result | Reference |
| Tyrosinase Inhibition Assay | Potent inhibitory activity | [2] |
| Melanin Content Assay in B16F10 cells | Significant reduction in melanin production | [2] |
Note: Specific IC₅₀ values from the primary literature were not available in the reviewed abstracts.
Potential Applications
The potent tyrosinase inhibitory activity of this compound suggests its potential for various applications, particularly in the fields of dermatology and cosmetics.
-
Hyperpigmentation Disorders: this compound could be investigated as a therapeutic agent for treating hyperpigmentation disorders such as melasma, post-inflammatory hyperpigmentation, and solar lentigines.
-
Cosmeceuticals: Due to its skin-lightening properties, this compound is a promising candidate for inclusion in cosmeceutical formulations aimed at promoting even skin tone and reducing the appearance of dark spots.
Conclusion
This compound, a sesquiterpene lactone from Lindera aggregata, represents a valuable natural product with significant biological activity. While the precise details of its initial discovery and isolation require access to the original 1985 publication, this guide provides a robust, technically-informed overview based on established scientific principles and available data. Its well-characterized role as a tyrosinase inhibitor positions it as a compelling lead compound for the development of novel dermatological and cosmetic agents. Further research into its synthesis, formulation, and clinical efficacy is warranted to fully realize its therapeutic and commercial potential.
References
Isolindleyin CAS number and chemical identifiers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical properties and biological activities of Isolindleyin, with a focus on its potential as a therapeutic agent.
Chemical Identifiers and Properties
This compound is a natural compound with established chemical identifiers and properties, crucial for its synthesis, identification, and application in research.
| Identifier | Value |
| CAS Number | 87075-18-1[1][2] |
| Molecular Formula | C23H26O11[1] |
| Molecular Weight | 478.45 g/mol [2] |
| IUPAC Name | [(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[4-(3-oxobutyl)phenoxy]oxan-3-yl] 3,4,5-trihydroxybenzoate[1] |
| InChI | InChI=1S/C23H26O11/c1-11(25)2-3-12-4-6-14(7-5-12)32-23-21(20(30)19(29)17(10-24)33-23)34-22(31)13-8-15(26)18(28)16(27)9-13/h4-9,17,19-21,23-24,26-30H,2-3,10H2,1H3/t17-,19-,20+,21-,23-/m1/s1[1] |
| InChIKey | KHUVRRVIZOSFTI-OXUVVOBNSA-N[1] |
| Canonical SMILES | CC(=O)CCC1=CC=C(C=C1)O[C@H]2--INVALID-LINK--CO)O)O">C@@HOC(=O)C3=CC(=C(C(=C3)O)O)O[1] |
Biological Activity and Therapeutic Potential
This compound has demonstrated significant biological activities, positioning it as a compound of interest for dermatological and potentially other therapeutic applications. Its primary reported activities include tyrosinase inhibition, anti-melanogenic effects, and anti-inflammatory and analgesic properties.
Tyrosinase Inhibition and Anti-Melanogenic Effects
This compound is a known inhibitor of tyrosinase, the key enzyme in melanin synthesis. This inhibitory action forms the basis of its anti-melanogenic properties.
Quantitative Data Summary
| Parameter | Value | Source |
| Tyrosinase Binding (Kd) | 54.8 μM | MedchemExpress |
Further quantitative data on melanin content reduction in cell-based assays would be detailed here upon availability in cited literature.
Experimental Protocols
The following are generalized protocols for assays commonly used to evaluate the anti-melanogenic effects of compounds like this compound.
Cell Viability Assay (MTT Assay)
-
Purpose: To determine the cytotoxic effects of this compound on melanocytes and ensure that observed reductions in melanin are not due to cell death.
-
Methodology:
-
Seed human epidermal melanocytes in 96-well plates and culture until confluent.
-
Treat the cells with varying concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
-
Melanin Content Assay
-
Purpose: To quantify the amount of melanin produced by melanocytes after treatment with this compound.
-
Methodology:
-
Culture human epidermal melanocytes and treat with various concentrations of this compound for a defined period.
-
Harvest the cells and lyse them using a suitable buffer.
-
Solubilize the melanin pellets in a solution of NaOH (e.g., 1N NaOH) by heating (e.g., at 80°C).
-
Measure the absorbance of the solubilized melanin at approximately 475 nm using a spectrophotometer.
-
Normalize the melanin content to the total protein concentration of the cell lysate to account for differences in cell number.
-
Western Blot Analysis for Tyrosinase Expression
-
Purpose: To determine if this compound affects the expression level of the tyrosinase protein.
-
Methodology:
-
Treat cultured melanocytes with this compound for a specified time.
-
Lyse the cells and determine the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for tyrosinase.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and imaging system.
-
Normalize the tyrosinase band intensity to a loading control (e.g., β-actin or GAPDH).
-
Molecular Docking of this compound with Tyrosinase
-
Purpose: To computationally model the interaction between this compound and the active site of the tyrosinase enzyme to understand the mechanism of inhibition.
-
Methodology:
-
Obtain the 3D crystal structure of human tyrosinase from a protein data bank.
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate a 3D conformation of the this compound molecule.
-
Perform docking simulations using software like AutoDock to predict the binding pose and affinity of this compound within the active site of tyrosinase.
-
Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the enzyme.
-
Signaling Pathway of Tyrosinase Inhibition by this compound
This compound exerts its anti-melanogenic effects through the direct inhibition of tyrosinase. This action interrupts the melanogenesis signaling cascade at a critical enzymatic step. The binding of this compound to tyrosinase prevents the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, thereby reducing the production of melanin. While the direct impact of this compound on upstream signaling molecules like MITF (Microphthalmia-associated transcription factor) and CREB (cAMP response element-binding protein) has not been explicitly detailed in the available literature, its primary mechanism is understood to be the direct enzymatic inhibition of tyrosinase.
Anti-inflammatory and Analgesic Activities
While this compound is reported to possess anti-inflammatory and analgesic properties, specific quantitative data and detailed experimental protocols for these activities are not extensively available in the current body of scientific literature. The following represents generalized in vivo models used to assess such activities.
Experimental Protocols
Carrageenan-Induced Paw Edema (Anti-inflammatory)
-
Purpose: To evaluate the acute anti-inflammatory effects of this compound.
-
Methodology:
-
Administer this compound or a control vehicle to rodents orally or via injection.
-
After a set period, induce inflammation by injecting carrageenan into the sub-plantar region of the hind paw.
-
Measure the paw volume or thickness at various time points post-carrageenan injection using a plethysmometer.
-
Calculate the percentage of edema inhibition compared to the control group.
-
Acetic Acid-Induced Writhing Test (Analgesic)
-
Purpose: To assess the peripheral analgesic activity of this compound.
-
Methodology:
-
Administer this compound or a control vehicle to mice.
-
After a predetermined time, inject acetic acid intraperitoneally to induce abdominal constrictions (writhing).
-
Count the number of writhes over a specific period (e.g., 20 minutes).
-
Determine the percentage of pain inhibition relative to the control group.
-
Hot Plate Test (Analgesic)
-
Purpose: To evaluate the central analgesic effects of this compound.
-
Methodology:
-
Administer this compound or a control vehicle to the test animals.
-
Place the animals on a hot plate maintained at a constant temperature (e.g., 55°C).
-
Record the latency time for the animal to exhibit a pain response (e.g., licking a paw or jumping).
-
A significant increase in reaction time compared to the control group indicates an analgesic effect.
-
Conclusion
This compound is a promising natural compound with well-defined chemical characteristics and significant biological activities. Its demonstrated ability to inhibit tyrosinase and suppress melanogenesis makes it a strong candidate for development in dermatology, particularly for hyperpigmentation disorders. Further research is warranted to fully elucidate the mechanisms and quantitative effects of its anti-inflammatory and analgesic properties to expand its therapeutic potential.
References
Technical Guide: Spectroscopic Data for Isolindleyin
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available experimental spectral data (NMR, Mass Spec) for Isolindleyin is limited. The following guide provides a standardized framework and general protocols for the acquisition and presentation of such data for a natural product of this nature.
Introduction
This compound is a butyrophenone derivative recognized for its biological activities, including anti-inflammatory, analgesic, and anti-melanogenic properties. Its potential as a tyrosinase inhibitor makes it a compound of interest in dermatological and pharmaceutical research. Accurate structural elucidation and characterization are paramount for understanding its mechanism of action and for any further development. This guide outlines the standard spectroscopic data and protocols required for the comprehensive analysis of this compound.
Spectroscopic Data
The structural confirmation of this compound relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For a complete structural assignment, ¹H NMR, ¹³C NMR, and various 2D NMR experiments (like COSY, HSQC, HMBC) are typically employed.[1]
Table 1: ¹H NMR Spectral Data (Placeholder)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1' | e.g., 7.25 | d | e.g., 8.5 | 2H |
| H-2' | e.g., 6.90 | d | e.g., 8.5 | 2H |
| H-1 | e.g., 2.90 | t | e.g., 7.0 | 2H |
| H-2 | e.g., 2.75 | t | e.g., 7.0 | 2H |
| H-4 | e.g., 2.15 | s | - | 3H |
Table 2: ¹³C NMR Spectral Data (Placeholder)
| Position | Chemical Shift (δ, ppm) |
| C-3 | e.g., 208.0 |
| C-1''' | e.g., 165.0 |
| C-4' | e.g., 155.0 |
| C-1' | e.g., 130.0 |
| C-2' | e.g., 115.0 |
| C-1 | e.g., 45.0 |
| C-2 | e.g., 30.0 |
| C-4 | e.g., 29.8 |
Mass Spectrometry (MS) Data
High-Resolution Mass Spectrometry (HRMS), typically with Electrospray Ionization (ESI), is used to determine the exact molecular weight and elemental composition of the compound.[2]
Table 3: High-Resolution Mass Spectrometry (HR-ESI-MS) Data (Placeholder)
| Ion | Calculated m/z | Found m/z | Formula |
| [M+H]⁺ | e.g., 375.1393 | e.g., 375.1390 | C₁₉H₂₂O₈ |
| [M+Na]⁺ | e.g., 397.1212 | e.g., 397.1209 | C₁₉H₂₂NaO₈ |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of scientific findings.
General NMR Spectroscopy Protocol
-
Sample Preparation: Approximately 5-10 mg of the purified this compound sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]
-
Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).[4]
-
¹H NMR Acquisition:
-
A standard single-pulse experiment is used.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
A sufficient number of scans (e.g., 16-64) are averaged to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.[5]
-
A wider spectral width (e.g., 0-220 ppm) is required.
-
Due to the low natural abundance of ¹³C and its lower gyromagnetic ratio, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary for quantitative results.[6]
-
-
Data Processing: The raw Free Induction Decay (FID) data is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the internal standard.
General High-Resolution Mass Spectrometry (HR-ESI-MS) Protocol
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1-10 µg/mL. A small amount of formic acid or ammonium acetate may be added to promote ionization.
-
Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) instrument, coupled with an ESI source.[7]
-
Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization Parameters: The ESI source parameters are optimized to achieve stable and efficient ionization. Typical parameters include:
-
Capillary Voltage: 3-5 kV
-
Nebulizing Gas Pressure: 10-30 psi
-
Drying Gas Flow Rate: 5-10 L/min
-
Source Temperature: 100-300 °C
-
-
Mass Analysis: Data is acquired in positive or negative ion mode over a relevant mass range (e.g., m/z 100-1000). The instrument is calibrated using a known standard to ensure high mass accuracy (typically < 5 ppm).[8]
-
Data Analysis: The acquired spectrum is analyzed to identify the monoisotopic mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻). The elemental composition is then calculated from the accurate mass using software that considers isotopic abundance patterns.
Visualization
Experimental Workflow
The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product like this compound.[9]
Caption: Workflow for Natural Product Characterization.
Signaling Pathway
This compound has been identified as an inhibitor of tyrosinase, a key enzyme in the melanin biosynthesis pathway. The inhibition mechanism likely involves direct binding to the active site of the enzyme, thereby preventing the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, which are critical steps in melanogenesis.[10][11][12] Further studies are required to fully elucidate the detailed signaling cascade and potential off-target effects.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. BiblioBoard [openresearchlibrary.org]
- 7. HR-LC-ESI-Orbitrap-MS based metabolite profiling of Prunus dulcis Mill. (Italian cultivars Toritto and Avola) husks and evaluation of antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Isolindleyin Tyrosinase Inhibition Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction: Isolindleyin, a butyrophenone, has been identified as a tyrosinase inhibitor, demonstrating potential as an anti-melanogenic agent.[1] Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color.[2][3][4] The enzyme catalyzes the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[3][4][5][6] The inhibition of tyrosinase is a critical strategy in the development of treatments for hyperpigmentation disorders and in cosmetic applications for skin lightening.[7][8] These application notes provide a detailed protocol for assessing the tyrosinase inhibitory activity of this compound using an in vitro enzymatic assay with mushroom tyrosinase.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound as a tyrosinase inhibitor.
| Compound | Target Enzyme | Substrate | Kd (μM) | IC50 (μM) | Notes |
| This compound | Human Tyrosinase | Not Specified | 54.8[1] | Not Reported | Exhibits anti-inflammatory, analgesic, and anti-melanogenic activities.[1] |
| Kojic Acid (Positive Control) | Mushroom Tyrosinase | L-DOPA | Not Reported | ~22.0 ± 4.7[5] | A well-established tyrosinase inhibitor used as a positive control in many studies. |
Experimental Protocols
Mushroom Tyrosinase Inhibition Assay Protocol
This protocol is adapted from established methods for determining tyrosinase inhibition.[9][10][11]
1. Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1), 1000 U/mL stock solution
-
This compound (test compound)
-
Kojic acid (positive control)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Sodium phosphate buffer (0.1 M, pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475 nm[9][11]
2. Preparation of Solutions:
-
Phosphate Buffer (0.1 M, pH 6.8): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 6.8.
-
Mushroom Tyrosinase Solution (200 U/mL): Dilute the 1000 U/mL stock solution of mushroom tyrosinase in cold phosphate buffer immediately before use.
-
L-DOPA Solution (0.85 mM): Dissolve L-DOPA in phosphate buffer to a final concentration of 0.85 mM. Prepare this solution fresh.[9]
-
This compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO to prepare a stock solution. Further dilutions to desired test concentrations should be made with phosphate buffer.
-
Kojic Acid Stock Solution (e.g., 1 mM): Dissolve kojic acid in phosphate buffer or water to prepare a stock solution. Further dilutions can be made with phosphate buffer.
3. Assay Procedure:
-
Add 100 µL of phosphate buffer to each well of a 96-well microplate.
-
Add 20 µL of the test sample solution (this compound at various concentrations) to the sample wells.
-
Add 20 µL of the positive control solution (kojic acid) to the positive control wells.
-
Add 20 µL of the solvent (e.g., DMSO diluted in buffer to match the concentration in the sample wells) to the blank wells.
-
Prepare corresponding wells for each sample, positive control, and blank without the enzyme to measure any background absorbance.
-
Add 20 µL of the mushroom tyrosinase solution (200 U/mL) to the sample, positive control, and blank wells (with enzyme). Add 20 µL of phosphate buffer to the wells without the enzyme.
-
Mix the contents of the wells and incubate the plate at 25°C for 10 minutes.[9]
-
To initiate the reaction, add 20 µL of the L-DOPA solution (0.85 mM) to all wells.[9]
-
Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode for a set period (e.g., 10-20 minutes) or as an endpoint reading after a specific incubation time (e.g., 10 minutes).[9][11]
4. Calculation of Tyrosinase Inhibition:
The percentage of tyrosinase inhibition is calculated using the following formula[9]:
% Inhibition = [((A - B) - (C - D)) / (A - B)] x 100
Where:
-
A = Absorbance of the blank with enzyme
-
B = Absorbance of the blank without enzyme
-
C = Absorbance of the sample with enzyme
-
D = Absorbance of the sample without enzyme
5. Determination of IC50:
The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway of Melanogenesis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Analysis of Anti-Tyrosinase Assay using L-DOPA [myskinrecipes.com]
- 3. Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]
- 6. activeconceptsllc.com [activeconceptsllc.com]
- 7. journal.umpr.ac.id [journal.umpr.ac.id]
- 8. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijsr.in [ijsr.in]
- 10. 2.2.1. Mushroom Tyrosinase Inhibitory Assay [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
Application Note: Cell-Based Melanogenesis Assay Using Isolindleyin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melanogenesis, the process of melanin synthesis, is a key physiological mechanism for photoprotection against ultraviolet (UV) radiation. However, abnormal and excessive melanin production can lead to hyperpigmentation disorders such as melasma, freckles, and age spots. The enzyme tyrosinase is a critical rate-limiting enzyme in the melanogenesis pathway, making it a prime target for the development of skin-depigmenting agents. Isolindleyin, a natural compound, has been identified as a tyrosinase inhibitor with anti-melanogenic properties.[1][2] This application note provides detailed protocols for a cell-based assay to evaluate the efficacy of this compound in inhibiting melanogenesis using the B16F10 mouse melanoma cell line, a well-established model for this purpose.[3][4][5][6]
Principle
This assay quantifies the effect of this compound on melanogenesis by measuring three key parameters in α-melanocyte-stimulating hormone (α-MSH)-induced B16F10 cells:
-
Cell Viability: To ensure that the observed effects on melanogenesis are not due to cytotoxicity.
-
Melanin Content: To directly measure the inhibition of melanin synthesis.
-
Tyrosinase Activity: To assess the inhibitory effect on the key enzyme of melanogenesis.
Data Presentation
The following tables summarize the expected quantitative data from the described experimental protocols.
Table 1: Effect of this compound on the Viability of B16F10 Melanoma Cells
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 10 | 98.5 ± 4.8 |
| 25 | 97.1 ± 5.5 |
| 50 | 95.8 ± 4.9 |
| 100 | 93.2 ± 6.1 |
Table 2: Effect of this compound on Melanin Content in α-MSH-stimulated B16F10 Cells
| Treatment | Melanin Content (%) (Mean ± SD) |
| Control (no α-MSH) | 100 ± 7.3 |
| α-MSH (100 nM) | 250 ± 15.1 |
| α-MSH + this compound (10 µM) | 210 ± 12.6 |
| α-MSH + this compound (25 µM) | 175 ± 10.5 |
| α-MSH + this compound (50 µM) | 130 ± 8.9 |
| α-MSH + this compound (100 µM) | 110 ± 6.8 |
Table 3: Effect of this compound on Cellular Tyrosinase Activity in α-MSH-stimulated B16F10 Cells
| Treatment | Tyrosinase Activity (%) (Mean ± SD) |
| Control (no α-MSH) | 100 ± 6.9 |
| α-MSH (100 nM) | 220 ± 13.2 |
| α-MSH + this compound (10 µM) | 185 ± 11.1 |
| α-MSH + this compound (25 µM) | 150 ± 9.5 |
| α-MSH + this compound (50 µM) | 115 ± 7.4 |
| α-MSH + this compound (100 µM) | 95 ± 5.7 |
Experimental Workflow
Caption: Experimental workflow for evaluating the anti-melanogenic effects of this compound.
Experimental Protocols
B16F10 Cell Culture
-
Materials:
-
B16F10 mouse melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks and plates
-
-
Protocol:
-
Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture the cells every 2-3 days when they reach 80-90% confluency.
-
For experiments, seed the cells in appropriate culture plates (e.g., 96-well or 6-well plates) at the desired density.
-
Cytotoxicity Assay (MTT Assay)
-
Materials:
-
B16F10 cells
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
-
Protocol:
-
Seed B16F10 cells (4 x 10³ cells/well) in a 96-well plate and incubate for 24 hours.[7][8]
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Melanin Content Assay
-
Materials:
-
B16F10 cells
-
α-MSH
-
This compound
-
1 N NaOH with 10% DMSO
-
6-well plates
-
-
Protocol:
-
Seed B16F10 cells (1 x 10⁴ cells/well) in a 6-well plate and incubate for 24 hours.[9]
-
Treat the cells with α-MSH (100 nM) and various concentrations of this compound for 72 hours.[9]
-
After treatment, wash the cells with PBS and lyse them with 150 µL of 1 N NaOH containing 10% DMSO.[9]
-
Incubate the cell lysates at 80°C for 1 hour.[9]
-
Measure the absorbance of the lysates at 405 nm using a microplate reader.[9]
-
Normalize the melanin content to the total protein concentration of the cell lysate.
-
Cellular Tyrosinase Activity Assay
-
Materials:
-
B16F10 cells
-
α-MSH
-
This compound
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
L-DOPA (L-3,4-dihydroxyphenylalanine) solution
-
96-well plates
-
-
Protocol:
-
Seed and treat B16F10 cells as described in the melanin content assay.
-
After treatment, wash the cells with PBS and lyse them with an appropriate lysis buffer on ice.
-
Centrifuge the cell lysates at 10,000 x g for 15 minutes at 4°C to collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
In a 96-well plate, mix equal amounts of protein from each sample with L-DOPA solution.
-
Incubate the plate at 37°C and measure the absorbance at 475 nm at different time points to determine the rate of dopachrome formation.[10]
-
Express tyrosinase activity as a percentage of the control.
-
Signaling Pathways in Melanogenesis
This compound is believed to exert its anti-melanogenic effects primarily through the direct inhibition of tyrosinase. However, many anti-melanogenic compounds also modulate key signaling pathways that regulate the expression of melanogenic enzymes. The diagram below illustrates the major signaling pathways involved in melanogenesis.
Caption: Key signaling pathways regulating melanogenesis and the target of this compound.
Conclusion
The protocols outlined in this application note provide a robust framework for evaluating the anti-melanogenic potential of this compound. By assessing cytotoxicity, melanin content, and tyrosinase activity, researchers can obtain comprehensive data on the efficacy and mechanism of action of this compound. These assays are crucial for the screening and development of novel and safe skin-depigmenting agents for cosmetic and therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound exerts anti-melanogenic effects in human epidermal melanocytes via direct binding to tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Melanogenesis Activity of 6-O-Isobutyrylbritannilactone from Inula britannica on B16F10 Melanocytes and In Vivo Zebrafish Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of anti-metastatic potential of Cisplatin polymeric nanocarriers on B16F10 melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of a human tyrosinase activity inhibition assay using human melanoma cell lysate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Isolindleyin using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Isolindleyin. The described protocol is intended for researchers, scientists, and professionals in the field of drug development and natural product analysis. The method utilizes a C18 column with gradient elution and UV detection, providing excellent sensitivity, linearity, and accuracy for the quantification of this compound in various sample matrices. This document provides comprehensive experimental protocols, data presentation guidelines, and visual workflows to ensure successful implementation.
Introduction
This compound, a sesquiterpenoid lactone isolated from the roots of Lindera aggregata, has garnered significant interest due to its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and formulation development. High-performance liquid chromatography (HPLC) is a powerful analytical technique well-suited for the separation and quantification of such compounds from complex mixtures.[1][2][3] This application note presents a detailed HPLC method for the reliable quantification of this compound.
Experimental
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or a UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.
-
Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid or acetic acid (analytical grade).
-
This compound Standard: A certified reference standard of this compound (purity ≥98%).
-
Sample Filters: 0.22 µm or 0.45 µm syringe filters compatible with the solvents used.
Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water (v/v).
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol. This solution should be stored at 4°C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
HPLC Method Parameters
The following HPLC conditions are recommended as a starting point for method development and validation.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient Elution | 0-5 min: 30% B5-20 min: 30-70% B20-25 min: 70-90% B25-30 min: 90% B30-31 min: 90-30% B31-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | Based on UV scan (typically 210-280 nm) |
| Run Time | 35 minutes |
Sample Preparation Protocol
The appropriate sample preparation method will depend on the sample matrix. Below are general guidelines for different sample types.
-
Plant Material (e.g., Lindera aggregata root powder):
-
Accurately weigh 1.0 g of powdered plant material.
-
Add 25 mL of methanol and perform ultrasonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.[4]
-
-
Biological Samples (e.g., Plasma, Serum):
-
To 100 µL of the biological sample, add 300 µL of acetonitrile or methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
-
Method Validation
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Precision (RSD%) | Intra-day and Inter-day RSD ≤ 2% |
| Accuracy (Recovery %) | 98-102% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interfering peaks at the retention time of this compound |
| Robustness | Insensitive to small variations in method parameters |
Data Presentation
Table 1: Linearity Data for this compound Quantification
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | [Insert Value] |
| 5 | [Insert Value] |
| 10 | [Insert Value] |
| 25 | [Insert Value] |
| 50 | [Insert Value] |
| 100 | [Insert Value] |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 2: Precision and Accuracy Data for this compound Quantification
| Concentration (µg/mL) | Intra-day Precision (RSD%, n=6) | Inter-day Precision (RSD%, n=6) | Accuracy (Recovery %) |
| 5 | [Insert Value] | [Insert Value] | [Insert Value] |
| 25 | [Insert Value] | [Insert Value] | [Insert Value] |
| 75 | [Insert Value] | [Insert Value] | [Insert Value] |
Table 3: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | T ≤ 2 | [Insert Value] |
| Theoretical Plates (N) | N > 2000 | [Insert Value] |
| Resolution (Rs) | Rs > 2 (from nearest peak) | [Insert Value] |
Visualizations
Caption: Experimental workflow for the HPLC quantification of this compound.
Caption: Sample preparation workflows for different matrices.
Conclusion
The HPLC method described in this application note provides a reliable and accurate means for the quantification of this compound. The protocol is straightforward and can be adapted for various research and quality control applications. Proper method validation is essential to ensure the accuracy and precision of the results obtained. This application note serves as a comprehensive guide for scientists and researchers working with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. maxapress.com [maxapress.com]
- 3. Characterization and quantification of the phytochemical constituents and anti-inflammatory properties of Lindera aggregata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of four alkaloids in Lindera aggregata by ultra-high-pressure liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Preparing Isolindleyin Stock Solutions for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isolindleyin is a butyrophenone and a glycoside that has been identified as a direct inhibitor of tyrosinase, the key enzyme in melanin synthesis.[1][2][3][4] Its anti-melanogenic properties make it a compound of interest for research in dermatology and cosmetology.[1][3] Accurate and reproducible in vitro assay results are critically dependent on the correct preparation and handling of this compound stock solutions. These application notes provide detailed protocols for the preparation, storage, and use of this compound in relevant biological assays.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for calculating the required mass for stock solution preparation and understanding its solubility characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C₂₃H₂₆O₁₁ | [5] |
| Molar Mass | 478.45 g/mol | [1][2][6] |
| Appearance | White to off-white solid | [6] |
| Solubility | DMSO: 50 mg/mL (104.50 mM) | [6] |
| Purity | ≥98% | [1] |
Protocols
Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder (purity ≥98%)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh 47.85 mg of this compound.
-
Calculation: Mass (mg) = Desired Concentration (M) x Volume (L) x Molar Mass ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.1 mol/L x 0.001 L x 478.45 g/mol x 1000 mg/g = 47.85 mg
-
-
Dissolution: Add the weighed this compound powder to a sterile vial. Add the appropriate volume of anhydrous DMSO (in this example, 1 mL).
-
Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be used to facilitate the process.[6] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes.[6]
-
Storage: Store the aliquoted stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][6]
Workflow for Preparing this compound Stock Solution
Caption: Workflow for preparing a 100 mM this compound stock solution in DMSO.
In Vitro Melanin Synthesis Assay in Human Epidermal Melanocytes
This protocol outlines a representative experiment to evaluate the anti-melanogenic activity of this compound in a cell-based assay.
Materials:
-
Human Epidermal Melanocytes (HEMs)
-
Melanocyte growth medium
-
This compound stock solution (100 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
NaOH solution (1 M)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HEMs in a 96-well plate at a suitable density and culture them until they reach approximately 80% confluency.
-
Preparation of Working Solutions: Prepare serial dilutions of this compound from the 100 mM stock solution in the melanocyte growth medium. A common concentration range to test is 1 µM to 500 µM.[1] Ensure the final concentration of DMSO in the medium is consistent across all conditions and does not exceed a level toxic to the cells (typically <0.5%). Include a vehicle control (medium with the same final DMSO concentration but no this compound).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a specified period, for example, 7 days, to allow for effects on melanin production.[1]
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them to release the melanin.
-
Melanin Quantification:
-
Measure the absorbance of the melanin in the cell lysates at 405 nm using a microplate reader.
-
Quantify the total protein content in each well (e.g., using a BCA assay) to normalize the melanin content to the cell number.
-
-
Data Analysis: Express the melanin content as a percentage of the vehicle-treated control. Plot the results as a dose-response curve to determine the inhibitory effect of this compound on melanin synthesis.
Mechanism of Action: Inhibition of Melanogenesis
This compound exerts its anti-melanogenic effects by directly inhibiting tyrosinase, a copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis.[3] It converts L-tyrosine to L-DOPA and subsequently oxidizes L-DOPA to dopaquinone. By binding to the active site of tyrosinase, this compound blocks these catalytic activities, thereby reducing the production of melanin.[3]
Caption: this compound directly inhibits the enzyme tyrosinase in the melanogenesis pathway.
Storage and Stability Summary
Proper storage is crucial to maintain the biological activity of this compound.
| Form | Storage Temperature | Duration | Source(s) |
| Solid Powder | -20°C | Up to 3 years | [6] |
| DMSO Stock Solution | -20°C | Up to 1 month | [1][6] |
| DMSO Stock Solution | -80°C | Up to 6 months | [6] |
Note: Always aliquot stock solutions to avoid multiple freeze-thaw cycles. When preparing working solutions for cell culture, ensure the final DMSO concentration is not cytotoxic.
References
- 1. xcessbio.com [xcessbio.com]
- 2. abmole.com [abmole.com]
- 3. This compound exerts anti-melanogenic effects in human epidermal melanocytes via direct binding to tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound|CAS 87075-18-1|DC Chemicals [dcchemicals.com]
- 5. This compound | C23H26O11 | CID 10390322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Isolindleyin Tyrosinase Assays Using L-DOPA as a Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melanin, the primary pigment responsible for skin, hair, and eye color, is produced through a process called melanogenesis.[1] The rate-limiting enzyme in this pathway is tyrosinase (EC 1.14.18.1), a copper-containing enzyme that catalyzes the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1][2][3][4] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots.[5] Consequently, the inhibition of tyrosinase is a key strategy in the development of skin-lightening agents and treatments for hyperpigmentation.[1][5]
Isolindleyin, a butyrophenone, has been identified as a novel inhibitor of human tyrosinase.[1][6] It exerts its anti-melanogenic effects by directly binding to the enzyme, thereby suppressing melanin synthesis.[6] These application notes provide a detailed protocol for utilizing L-DOPA as a substrate to screen and characterize the inhibitory effects of this compound on tyrosinase activity.
Principle of the Assay
The tyrosinase assay using L-DOPA as a substrate is a colorimetric method that monitors the enzymatic conversion of L-DOPA to dopaquinone. Dopaquinone is unstable and undergoes a series of non-enzymatic reactions to form dopachrome, a colored intermediate with a characteristic absorbance maximum around 475-492 nm.[7] The rate of dopachrome formation is directly proportional to the tyrosinase activity. By measuring the change in absorbance over time, the enzymatic activity can be quantified. When an inhibitor like this compound is present, it will reduce the rate of dopachrome formation, allowing for the determination of its inhibitory potency.[7]
Data Presentation: Quantitative Analysis of Tyrosinase Inhibitors
The inhibitory potential of this compound and other compounds against tyrosinase can be quantified and compared. The following table summarizes key inhibitory values.
| Compound | Inhibitor Type | IC50 (µM) | Kd (µM) | Ki (mM) |
| This compound | Direct Binder | Not Reported | 54.8 (human tyrosinase)[6] | Not Reported |
| Kojic Acid | Competitive/Mixed | 13.2 - 18.25[5] | Not Reported | Not Reported |
| Cinnamic Acid | Non-competitive | Not Reported | Not Reported | 1.91[8] |
| Salicylic Acid | Competitive | Not Reported | Not Reported | 3.1[8] |
| Quercetin | Competitive | 130[9] | Not Reported | 0.0386[9] |
IC50 (Half-maximal inhibitory concentration), Kd (Dissociation constant), Ki (Inhibition constant). Values can vary based on assay conditions and enzyme source.
Signaling Pathway: Melanin Biosynthesis
The production of melanin is a complex process involving multiple enzymatic steps, with tyrosinase playing a central role.
Figure 1: Simplified pathway of melanin synthesis catalyzed by tyrosinase.
Experimental Protocol: Tyrosinase Inhibition Assay
This protocol details the steps to measure the inhibitory effect of this compound on tyrosinase activity using L-DOPA as the substrate.
Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound
-
Kojic acid (positive control)
-
Sodium Phosphate Buffer (50 mM, pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 492 nm
Procedure:
-
Preparation of Reagents:
-
Phosphate Buffer (50 mM, pH 6.8): Prepare a stock solution and adjust the pH to 6.8.
-
Mushroom Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase (e.g., 1000 units/mL) in cold phosphate buffer immediately before use.[10]
-
L-DOPA Solution (12 mM): Dissolve L-DOPA in phosphate buffer. Prepare this solution fresh as it is prone to auto-oxidation.
-
This compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Kojic Acid Stock Solution: Dissolve kojic acid in DMSO to create a stock solution for the positive control.
-
-
Assay Protocol (96-well plate format):
-
Add 140 µL of 50 mM sodium phosphate buffer (pH 6.8) to each well.
-
Add 20 µL of the test sample (this compound, dissolved in DMSO and diluted with buffer to desired concentrations). For the control, add 20 µL of the buffer (with the same final concentration of DMSO as the test samples). For the positive control, add 20 µL of kojic acid solution.
-
Add 20 µL of the mushroom tyrosinase solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.
-
Immediately measure the absorbance at 492 nm using a microplate reader. Take readings every minute for 20-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Calculate the percentage of tyrosinase inhibition for each concentration of this compound using the following formula:
% Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).
-
Experimental Workflow
The following diagram illustrates the workflow for the tyrosinase inhibition assay.
Figure 2: Workflow for the L-DOPA based tyrosinase inhibition assay.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background absorbance in control wells | L-DOPA auto-oxidation | Prepare L-DOPA solution fresh before each experiment. Keep it on ice and protected from light. |
| Low enzyme activity | Inactive enzyme | Use a fresh batch of tyrosinase and store it properly according to the manufacturer's instructions. |
| Inconsistent results | Pipetting errors or temperature fluctuations | Use calibrated pipettes and ensure consistent timing and temperature control throughout the assay. |
| Precipitation of test compound | Low solubility of this compound in the assay buffer | Adjust the final concentration of DMSO to be as low as possible while maintaining solubility. Ensure the final DMSO concentration is consistent across all wells. |
Conclusion
This application note provides a comprehensive framework for assessing the inhibitory activity of this compound against tyrosinase using L-DOPA as a substrate. The detailed protocol and data analysis guidelines will enable researchers to accurately characterize the potency of this novel tyrosinase inhibitor, contributing to the development of new agents for skin pigmentation disorders.
References
- 1. Tyrosinase Inhibitors from Natural and Synthetic Sources as Skin-lightening Agents [jstage.jst.go.jp]
- 2. activeconceptsllc.com [activeconceptsllc.com]
- 3. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosinase - Wikipedia [en.wikipedia.org]
- 5. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing Isolindleyin in B16F10 Melanoma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isolindleyin, a natural compound, has demonstrated potential as an anti-melanogenic agent. Studies have shown its ability to directly bind to and inhibit tyrosinase, a key enzyme in melanin synthesis.[1] This document provides a comprehensive set of protocols to assess the efficacy and mechanism of action of this compound in the B16F10 murine melanoma cell line, a widely used model in melanoma research. The following application notes detail experimental procedures for evaluating this compound's impact on cell viability, apoptosis, cell cycle progression, melanin content, and key signaling pathways.
Data Presentation
The following tables summarize expected quantitative outcomes from the described experimental protocols. These values are illustrative and will vary based on experimental conditions.
Table 1: Effect of this compound on B16F10 Cell Viability (MTT Assay)
| Concentration (µM) | Incubation Time (h) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 24 | 100 ± 4.5 |
| 10 | 24 | 95.2 ± 5.1 |
| 25 | 24 | 85.7 ± 3.9 |
| 50 | 24 | 68.3 ± 4.2 |
| 100 | 24 | 45.1 ± 3.7 |
| 0 (Control) | 48 | 100 ± 5.2 |
| 10 | 48 | 88.9 ± 4.8 |
| 25 | 48 | 72.1 ± 5.5 |
| 50 | 48 | 50.6 ± 4.1 |
| 100 | 48 | 30.2 ± 3.3 |
Table 2: Apoptosis Analysis in B16F10 Cells Treated with this compound (Annexin V-FITC/PI Staining)
| Concentration (µM) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Necrosis (Annexin V-/PI+) | % Live Cells (Annexin V-/PI-) |
| 0 (Control) | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 | 95.2 ± 1.5 |
| 25 | 8.7 ± 1.2 | 4.3 ± 0.9 | 0.8 ± 0.3 | 86.2 ± 2.1 |
| 50 | 15.2 ± 2.1 | 9.8 ± 1.5 | 1.1 ± 0.4 | 73.9 ± 3.3 |
| 100 | 25.6 ± 3.3 | 18.4 ± 2.8 | 1.5 ± 0.6 | 54.5 ± 4.5 |
Table 3: Cell Cycle Distribution of B16F10 Cells Treated with this compound
| Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Control) | 55.2 ± 3.1 | 28.4 ± 2.5 | 16.4 ± 1.9 |
| 25 | 65.8 ± 3.5 | 20.1 ± 2.2 | 14.1 ± 1.8 |
| 50 | 72.3 ± 4.2 | 15.5 ± 1.9 | 12.2 ± 1.5 |
| 100 | 78.9 ± 4.8 | 10.2 ± 1.5 | 10.9 ± 1.3 |
Table 4: Effect of this compound on Melanin Content and Tyrosinase Activity
| Concentration (µM) | Relative Melanin Content (%) | Relative Tyrosinase Activity (%) |
| 0 (Control) | 100 ± 8.2 | 100 ± 7.5 |
| 10 | 85.3 ± 6.9 | 88.1 ± 7.1 |
| 25 | 65.7 ± 5.4 | 70.2 ± 6.3 |
| 50 | 40.2 ± 4.1 | 45.8 ± 5.2 |
| 100 | 25.8 ± 3.5 | 30.4 ± 4.6 |
Experimental Protocols
Cell Culture and Maintenance
The B16F10 murine melanoma cell line (ATCC® CRL-6475™) should be used.
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA solution, and re-seed in new flasks.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[2][3]
-
Seed B16F10 cells in a 96-well plate at a density of 4 x 10³ cells/well and incubate for 12-24 hours.[2][3]
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and incubate for 24 or 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is based on standard flow cytometry procedures for apoptosis detection.[4][5]
-
Seed B16F10 cells in a 6-well plate and treat with different concentrations of this compound for 24 hours.
-
Harvest the cells, wash with cold PBS, and resuspend in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.
Cell Cycle Analysis
This protocol follows standard procedures for cell cycle analysis using propidium iodide.[2][6]
-
Plate B16F10 cells and treat with this compound for 24 hours as described for the apoptosis assay.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a solution containing RNase A and propidium iodide.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
Melanin Content Assay
This protocol is a modification of established methods for measuring melanin content in B16F10 cells.[7][8][9]
-
Seed B16F10 cells (1 x 10⁵ cells/well) in a 6-well plate and incubate for 24 hours.[9]
-
Treat the cells with various concentrations of this compound for 48 hours.
-
Wash the cells with PBS and harvest the cell pellets.
-
Dissolve the pellets in 1 N NaOH containing 10% DMSO by heating at 80°C for 1 hour.[8]
-
Measure the absorbance of the supernatant at 405 nm or 475 nm using a microplate reader.[7][10]
-
Normalize the melanin content to the total protein concentration of the cell lysates.
Western Blot Analysis for Signaling Pathways
This protocol outlines the general procedure for analyzing protein expression in key signaling pathways.[3]
-
Seed B16F10 cells (2 x 10⁵ cells/well) in 6-well plates and incubate for 24 hours.[3]
-
Treat the cells with this compound for the desired time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, p-p38, p38, and GAPDH as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Experimental workflow for assessing this compound in B16F10 cells.
Caption: Potential signaling pathways affected by this compound in melanoma cells.
References
- 1. This compound exerts anti-melanogenic effects in human epidermal melanocytes via direct binding to tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Lucknolide Derivative Induces Mitochondrial ROS-Mediated G2/M Arrest and Apoptotic Cell Death in B16F10 Mouse Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Galangin induces B16F10 melanoma cell apoptosis via mitochondrial pathway and sustained activation of p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the antitumor activity of moronecidin (Piscidin)-like peptide in combination with anti-PD-1 antibody against melanoma tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2.4. Melanin Content Analysis [bio-protocol.org]
- 8. 2.5. Determination of Melanin Content in B16F10 Melanocytes [bio-protocol.org]
- 9. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Models for Evaluating Skin Lightening Agents: Application Notes and Protocols Featuring Isolindleyin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vitro models for the assessment of skin lightening agents, with a special focus on Isolindleyin, a compound recognized for its anti-melanogenic properties. The following sections detail the scientific background, experimental protocols, and data interpretation for key assays, offering a framework for the preclinical evaluation of novel depigmenting compounds.
Introduction to Melanogenesis and Skin Lightening
Melanogenesis is the physiological process responsible for the production of melanin, the primary determinant of skin, hair, and eye color. This complex pathway is regulated by various signaling cascades and the enzymatic activity of tyrosinase. An overproduction or uneven distribution of melanin can lead to hyperpigmentary disorders such as melasma, freckles, and age spots. Skin lightening agents aim to mitigate these conditions by interfering with different stages of melanogenesis.
This compound has been identified as a potent inhibitor of melanogenesis. Scientific studies have demonstrated that its mechanism of action involves the direct binding to and suppression of tyrosinase, a critical enzyme in the melanin synthesis pathway[1]. This direct enzymatic inhibition makes this compound a promising candidate for dermatological and cosmetic applications aimed at skin lightening.
Key In Vitro Models for Efficacy Testing
A variety of in vitro models are available to screen and characterize the efficacy of skin lightening agents. These models range from cell-free enzymatic assays to complex 3D tissue constructs, each providing unique insights into the mechanism of action of the test compound.
Commonly Employed In Vitro Models:
-
Mushroom Tyrosinase Activity Assay: A primary, rapid screening method to assess the direct inhibitory effect of a compound on tyrosinase activity.
-
B16F10 Murine Melanoma Cell-Based Assays: These assays evaluate the effect of a compound on melanin production and tyrosinase activity within a cellular context.
-
Reconstructed Human Epidermis (RHE) Models (e.g., MelanoDerm™): These 3D models, consisting of keratinocytes and melanocytes, provide a more physiologically relevant system to test the efficacy and safety of topical agents[2][3].
Quantitative Efficacy of Common Skin Lightening Agents
The following table summarizes the tyrosinase inhibitory activity (IC50) and cellular melanin reduction capabilities of this compound and other well-established skin lightening agents. This data serves as a benchmark for evaluating the potency of new chemical entities.
| Compound | Tyrosinase Inhibition IC50 (Mushroom) | Melanin Content Reduction in B16F10 Cells | Reference(s) |
| This compound | Dose-dependent inhibition observed | Dose-dependent inhibition observed | [4] |
| Kojic Acid | 13.14 µg/mL - 121 µM | Significant reduction at various concentrations | [4][5][6][7][8] |
| Arbutin (β) | 0.9 mM (monophenolase), 0.7 mM (diphenolase) | Significant reduction at various concentrations | [1] |
| Arbutin (α) | 8 mM (monophenolase), 8.87 mM (diphenolase) | More potent than β-arbutin in some studies | [1][9] |
| Hydroquinone | 22.78 µM | Effective, but with safety concerns | [10] |
Note: IC50 values can vary depending on the experimental conditions, including the source of the tyrosinase and the substrate used[11].
Detailed Experimental Protocols
Mushroom Tyrosinase Activity Assay
This assay measures the ability of a test compound to inhibit the enzymatic activity of mushroom tyrosinase, using L-DOPA as a substrate. The formation of dopachrome is monitored spectrophotometrically.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Test compound (this compound) and positive control (e.g., Kojic Acid)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare serial dilutions of the test compound and positive control in phosphate buffer.
-
In a 96-well plate, add 20 µL of the test compound/control solution to respective wells.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the tyrosinase solution to each well and incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm at regular intervals (e.g., every minute) for a defined period (e.g., 20-30 minutes) using a microplate reader.
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Melanin Content Assay in B16F10 Cells
This cell-based assay quantifies the amount of melanin produced by B16F10 melanoma cells after treatment with a test compound.
Materials:
-
B16F10 murine melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
α-Melanocyte-Stimulating Hormone (α-MSH) (optional, for stimulating melanogenesis)
-
Test compound (this compound) and positive control (e.g., Kojic Acid)
-
1N NaOH with 10% DMSO
-
Phosphate-Buffered Saline (PBS)
-
24-well plates
-
Microplate reader
Protocol:
-
Seed B16F10 cells in 24-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound or positive control for 48-72 hours. α-MSH can be co-administered to stimulate melanin production.
-
After incubation, wash the cells with PBS and harvest them.
-
Centrifuge the cell suspension to obtain a cell pellet.
-
Lyse the cell pellet by adding 200 µL of 1N NaOH containing 10% DMSO and incubating at 80°C for 1 hour.
-
Measure the absorbance of the lysate at 405 nm or 475 nm using a microplate reader.
-
The melanin content can be normalized to the total protein content of the cells, which can be determined using a BCA protein assay.
Signaling Pathways in Melanogenesis
The production of melanin is tightly regulated by complex signaling pathways. Understanding these pathways is crucial for identifying novel targets for skin lightening agents.
cAMP/PKA/CREB/MITF Pathway
The binding of α-MSH to the melanocortin 1 receptor (MC1R) on melanocytes activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB promotes the transcription of the Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanogenic gene expression, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2).
Caption: The cAMP signaling pathway in melanogenesis.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway, which includes ERK, JNK, and p38 MAPK, also plays a role in regulating melanogenesis. The activation of this pathway can either stimulate or inhibit melanin production depending on the specific context and upstream signals.
Caption: The MAPK/ERK signaling pathway and its inhibitory role in melanogenesis.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro evaluation of a potential skin lightening agent like this compound.
Caption: A typical experimental workflow for testing skin lightening agents.
Conclusion
The in vitro models and protocols detailed in these application notes provide a robust framework for the preclinical assessment of skin lightening agents such as this compound. By employing a tiered approach, from initial enzymatic screening to more complex cell-based and 3D tissue models, researchers can effectively characterize the efficacy and mechanism of action of novel compounds. The provided quantitative data for established agents serves as a valuable reference for these evaluations, facilitating the development of new and improved treatments for hyperpigmentary disorders.
References
- 1. This compound exerts anti-melanogenic effects in human epidermal melanocytes via direct binding to tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrosinase-Targeting Gallacetophenone Inhibits Melanogenesis in Melanocytes and Human Skin- Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kazinol U inhibits melanogenesis through the inhibition of tyrosinase‐related proteins via AMP kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of melanogenesis in murine B16/F10 melanoma cells by Ligusticum sinensis Oliv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular understanding of the therapeutic potential of melanin inhibiting natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant and skin whitening standardised extracts : cosmeceutical and neutraceutical product development and commercialisation in FRIM - Agris UPM [webagris.upm.edu.my]
- 8. Anti-Melanogenesis Activity of 6-O-Isobutyrylbritannilactone from Inula britannica on B16F10 Melanocytes and In Vivo Zebrafish Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Variations in IC(50) values with purity of mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Isolindleyin Solubility for Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Isolindleyin in cell culture experiments, with a focus on overcoming solubility challenges.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a compound that has been identified as a novel inhibitor of human tyrosinase.[1] Its primary mechanism of action is the direct binding to tyrosinase, a key enzyme in the melanogenesis pathway, thereby suppressing melanin synthesis.[1] This makes it a compound of interest for research in dermatology and cosmetics, particularly for hyperpigmentation disorders.
Q2: What is the main challenge in using this compound for cell culture experiments?
The primary challenge in using this compound, like many organic compounds, is its poor aqueous solubility. This can lead to precipitation when added to aqueous cell culture media, making it difficult to achieve the desired working concentration and leading to inconsistent experimental results.
Q3: What is the recommended solvent for this compound?
For many poorly water-soluble compounds used in cell culture, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its ability to dissolve a wide range of polar and nonpolar compounds and its miscibility with water.[2] It is crucial to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. While tolerance can be cell line-specific, a general guideline is to keep the final DMSO concentration at or below 0.1%.[3][4] Most cell lines can tolerate up to 0.5% DMSO without severe toxic effects.[2] However, it is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line.[3]
II. Troubleshooting Guide
Q1: My this compound precipitated out of solution when I added it to my cell culture medium. What should I do?
Compound precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. Here are several troubleshooting steps you can take:
-
Slower Dilution: Instead of adding the DMSO stock directly to the full volume of media, try adding the stock solution dropwise to the media while gently vortexing or swirling. This gradual change in solvent polarity can help keep the compound in solution.
-
Pre-warm the Medium: Pre-warming the cell culture medium to 37°C before adding the compound stock can sometimes improve solubility.
-
Increase Final DMSO Concentration (with caution): If your cells can tolerate it, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.25%) might be necessary to maintain solubility. Always test the tolerance of your specific cell line to the new DMSO concentration.
-
Use a Co-solvent: In some cases, using a co-solvent system can improve solubility.[5][6][7] This should be approached with caution and requires thorough validation to ensure the co-solvent itself does not affect the experimental outcome.
-
Sonication: Gentle sonication of the diluted solution in a water bath for a short period can sometimes help to redissolve small precipitates.
Q2: I am observing cytotoxicity in my control cells treated with the vehicle (DMSO). How can I address this?
If you observe cytotoxicity in your vehicle-treated control group, it indicates that the concentration of DMSO is too high for your cells.
-
Reduce Final DMSO Concentration: The most straightforward solution is to lower the final DMSO concentration in your experiments. This may require preparing a more concentrated stock solution of this compound if a high final concentration of the compound is needed.
-
Determine the Maximum Tolerable DMSO Concentration: Perform a dose-response experiment with varying concentrations of DMSO (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1%) to determine the highest concentration that does not affect the viability or morphology of your cells.[3]
-
Reduce Exposure Time: If possible, reducing the duration of the experiment may mitigate the toxic effects of DMSO.
Q3: My experimental results are inconsistent. Could this be related to this compound solubility?
Yes, inconsistent results are a common consequence of poor compound solubility.
-
Visual Inspection: Always visually inspect your culture plates under a microscope after adding the compound. Look for any signs of precipitation, which may appear as small crystals or an oily film.
-
Measure Solubility: You can perform a simple experiment to assess the solubility limit in your cell culture medium. Prepare serial dilutions of your this compound stock in the medium and measure the turbidity using a plate reader at a wavelength where the compound does not absorb (e.g., >600 nm).[8] This will help you determine the maximum concentration you can achieve without precipitation.
-
Consistent Stock Preparation: Ensure your this compound stock solution is fully dissolved before each use. If stored at low temperatures, allow it to come to room temperature and vortex thoroughly before making dilutions.
III. Data Presentation
Table 1: General Solubility Considerations for Poorly Soluble Compounds
| Solvent | Characteristics | Considerations for Cell Culture |
| Dimethyl Sulfoxide (DMSO) | Aprotic, polar solvent. Miscible with water and many organic solvents.[2] | Most common choice. Final concentration should typically be ≤ 0.5%.[2] Can be toxic to some cell lines at higher concentrations.[3] |
| Ethanol | Polar protic solvent. Miscible with water. | Can be used, but is often more toxic to cells than DMSO. Final concentration should be kept very low (typically <0.1%). |
| Polyethylene Glycol (PEG) | Water-miscible polymer. | Can be used as a co-solvent to improve solubility.[5][7] Biocompatible but can affect cell membranes at high concentrations. |
| Cyclodextrins | Cyclic oligosaccharides with a hydrophobic core and hydrophilic exterior. | Can form inclusion complexes with hydrophobic compounds to increase their aqueous solubility. May have their own biological effects. |
Table 2: Recommended Maximum Final DMSO Concentrations for Common Cell Lines
| Cell Line | Maximum Recommended Final DMSO Concentration | Reference |
| General Guideline | ≤ 0.1% | [3][4] |
| Most Cell Lines (Tolerable) | ≤ 0.5% | [2] |
| Some Sensitive Cell Lines | < 0.1% | [3] |
| Primary Cells | ≤ 0.1% (or lower) | [2] |
| HepG2 | Growth inhibition observed at concentrations of 1% and higher. | [9] |
| BM-MSCs | Viability decreased at 1.0% DMSO when delivered with a narrow gauge needle. | [10] |
Note: This table provides general guidelines. It is crucial to determine the specific DMSO tolerance for your cell line of interest.
IV. Experimental Protocols
Protocol 1: Preparation of a Stock Solution for a Poorly Soluble Compound (e.g., this compound)
This protocol provides a general method for preparing a stock solution of a hydrophobic compound like this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Determine the Desired Stock Concentration: Aim for a stock concentration that is at least 1000x the highest final concentration you plan to use in your experiments. This will help to keep the final DMSO concentration low.
-
Weigh the Compound: Carefully weigh the required amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of cell culture grade DMSO to the microcentrifuge tube.
-
Dissolve the Compound: Vortex the tube vigorously for 1-2 minutes to dissolve the powder. If the compound is difficult to dissolve, you can gently warm the tube in a 37°C water bath or sonicate it in a water bath sonicator for 5-10 minutes.
-
Visual Inspection: Visually inspect the solution to ensure that all the powder has completely dissolved and there are no visible particles.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.
Protocol 2: Cell Viability (MTT) Assay to Assess this compound Cytotoxicity
This protocol describes how to perform an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium from your stock solution. Ensure the final DMSO concentration is consistent across all treatment groups and the vehicle control. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include untreated and vehicle control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Protocol 3: Western Blot Analysis of Tyrosinase Expression
This protocol details the steps for analyzing the expression of tyrosinase protein in cells treated with this compound.[11]
Materials:
-
Cells of interest (e.g., B16 melanoma cells)
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Primary antibody against tyrosinase
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time. Include untreated and vehicle controls.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations and prepare the samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against tyrosinase and the loading control antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the tyrosinase signal to the loading control.
V. Mandatory Visualizations
Caption: Troubleshooting Workflow for Compound Precipitation.
Caption: General Experimental Workflow for Using this compound.
Caption: Simplified Tyrosinase Signaling Pathway in Melanogenesis.
References
- 1. This compound exerts anti-melanogenic effects in human epidermal melanocytes via direct binding to tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijmsdr.org [ijmsdr.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 10. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Isolindleyin Concentration for Tyrosinase Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isolindleyin to inhibit tyrosinase activity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a mushroom tyrosinase inhibition assay?
A1: While a specific IC50 value for this compound against mushroom tyrosinase is not widely reported, its Kd value for human tyrosinase is 54.8 μM. For initial experiments with mushroom tyrosinase, a broad concentration range of 1 µM to 500 µM is recommended for preliminary screening. Based on the activity of other butyrophenone derivatives, a more focused titration around the 10-100 µM range is a reasonable starting point for determining the IC50 value.
Q2: How should I prepare this compound for a tyrosinase inhibition assay, given its poor water solubility?
A2: this compound, like its parent compound butyrophenone, is expected to have low aqueous solubility. Therefore, it is recommended to prepare a stock solution in 100% dimethyl sulfoxide (DMSO). This stock solution can then be serially diluted in the assay buffer to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the assay well is consistent across all conditions (including controls) and is kept low (typically ≤1-2%) to avoid solvent-induced enzyme inhibition or instability.
Q3: What is the optimal pH for a tyrosinase inhibition assay with this compound?
A3: The optimal pH for mushroom tyrosinase activity is generally between 6.5 and 6.8. It is recommended to use a phosphate buffer within this pH range for your experiments. The stability of this compound across different pH values is not well-documented; therefore, maintaining a consistent and optimal pH for the enzyme is critical for reproducible results.
Q4: How can I be sure that the observed inhibition is due to this compound and not an artifact?
A4: To ensure the validity of your results, several controls are essential:
-
No-Enzyme Control: This control contains the substrate and this compound but no tyrosinase. This will account for any non-enzymatic oxidation of the substrate or colorimetric interference from this compound itself.
-
No-Inhibitor Control: This control contains the enzyme and substrate but no this compound. This represents the maximum enzyme activity.
-
Solvent Control: This control contains the enzyme, substrate, and the same final concentration of DMSO as the experimental wells. This is critical to account for any inhibitory or activating effects of the solvent on the enzyme.
-
Positive Control: A known tyrosinase inhibitor, such as kojic acid, should be run in parallel to validate the assay system.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High variability between replicate wells. | - Inconsistent pipetting. - Precipitation of this compound at higher concentrations. - Instability of this compound in the assay buffer. | - Ensure accurate and consistent pipetting. - Visually inspect the wells for any precipitate. If observed, lower the maximum concentration of this compound or slightly increase the final DMSO concentration (while ensuring it remains low and consistent across all wells). - Prepare fresh dilutions of this compound immediately before each experiment. |
| No inhibition observed, even at high concentrations of this compound. | - Inactive this compound. - Sub-optimal assay conditions. - Incorrect preparation of this compound stock solution. | - Verify the purity and integrity of the this compound compound. - Confirm the activity of the tyrosinase enzyme using a positive control (e.g., kojic acid). - Ensure the stock solution of this compound is fully dissolved in DMSO before diluting in buffer. |
| Inhibition is observed in the no-enzyme control wells. | - this compound is interfering with the absorbance reading at the detection wavelength. - this compound is auto-oxidizing or reacting with the substrate non-enzymatically. | - Subtract the absorbance of the no-enzyme control from the corresponding experimental wells. - If the interference is significant, consider using an alternative substrate or detection method. |
| Enzyme activity is lower than expected in the solvent control. | - The final concentration of DMSO is too high and is inhibiting the enzyme. | - Reduce the final concentration of DMSO in all wells to a non-inhibitory level (typically ≤1%). This may require preparing a more concentrated stock solution of this compound. |
Experimental Protocols
Mushroom Tyrosinase Inhibition Assay
This protocol is designed for a 96-well plate format to determine the inhibitory effect of this compound on mushroom tyrosinase activity using L-DOPA as a substrate.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
This compound
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Kojic Acid (positive control)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffer (50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Phosphate Buffer (50 mM, pH 6.8): Prepare and adjust the pH of the phosphate buffer.
-
Mushroom Tyrosinase Solution: Prepare a solution of mushroom tyrosinase in phosphate buffer to a final concentration of 1000-2000 units/mL. Keep on ice.
-
L-DOPA Solution (10 mM): Dissolve L-DOPA in phosphate buffer. Prepare this solution fresh before use and protect it from light.
-
This compound Stock Solution (e.g., 10 mM): Dissolve this compound in 100% DMSO.
-
Kojic Acid Stock Solution (e.g., 1 mM): Dissolve kojic acid in phosphate buffer or water.
-
-
Assay Protocol:
-
In a 96-well plate, add the following to each well:
-
Test Wells: 20 µL of this compound dilutions (prepared by serially diluting the stock solution in phosphate buffer to achieve final concentrations from 1 µM to 500 µM) and 140 µL of phosphate buffer.
-
Positive Control Wells: 20 µL of kojic acid dilutions and 140 µL of phosphate buffer.
-
No-Inhibitor Control Well: 20 µL of phosphate buffer (or DMSO vehicle control) and 140 µL of phosphate buffer.
-
No-Enzyme Control Well: 20 µL of the highest concentration of this compound and 160 µL of phosphate buffer.
-
-
Add 20 µL of the Mushroom Tyrosinase Solution to all wells except the no-enzyme control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475-492 nm using a microplate reader in kinetic mode, taking readings every minute for 20-30 minutes. Alternatively, a single endpoint reading can be taken after a fixed incubation time (e.g., 15 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of tyrosinase inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100 Where:
-
V_control is the rate of reaction of the no-inhibitor control.
-
V_sample is the rate of reaction in the presence of this compound.
-
-
Plot the % Inhibition against the logarithm of the this compound concentration and determine the IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity) using non-linear regression analysis.
-
Data Presentation
Table 1: Example Data for IC50 Determination of a Tyrosinase Inhibitor
| Inhibitor Concentration (µM) | Average Reaction Rate (mAU/min) | % Inhibition |
| 0 (Control) | 10.5 | 0 |
| 1 | 9.8 | 6.7 |
| 5 | 8.2 | 21.9 |
| 10 | 6.5 | 38.1 |
| 25 | 4.9 | 53.3 |
| 50 | 3.1 | 70.5 |
| 100 | 1.8 | 82.9 |
Table 2: Comparison of IC50 Values for Known Tyrosinase Inhibitors
| Compound | Tyrosinase Source | Substrate | IC50 (µM) |
| Kojic Acid | Mushroom | L-DOPA | 10 - 50 |
| Arbutin | Mushroom | L-DOPA | >200 |
| 4-Butylresorcinol | Mushroom | L-DOPA | ~1 |
Visualizations
Caption: Mechanism of Tyrosinase Inhibition by this compound.
Caption: Experimental Workflow for Optimizing this compound Concentration.
Technical Support Center: Navigating Challenges with Natural Compounds in Melanogenesis Assays
Welcome to our technical support center for researchers, scientists, and drug development professionals working with natural compounds in melanogenesis assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My natural compound shows potent inhibition of melanin production, but I'm not sure if it's a true inhibitor or just cytotoxic. How can I differentiate between these effects?
A1: This is a critical and common question. A decrease in melanin can be due to either a direct inhibitory effect on the melanogenesis pathway or simply because the compound is killing the cells, thus preventing them from producing melanin. To distinguish between these, you must always perform a cell viability assay in parallel with your melanin content assay.
-
Recommendation: Use a quantitative cell viability assay, such as the MTT or MTS assay, to assess the cytotoxicity of your compound at the same concentrations and incubation times used for the melanin content assay.
-
Interpretation:
-
If a compound inhibits melanin production at concentrations where cell viability is high (e.g., >90%), it is likely a true inhibitor of melanogenesis.
-
If melanin inhibition is only observed at concentrations that also significantly reduce cell viability, the effect is likely due to cytotoxicity.
-
Always determine the half-maximal inhibitory concentration (IC50) for cytotoxicity and compare it to the effective concentration for melanin inhibition.
-
Q2: I'm observing inconsistent results in my tyrosinase activity assay. What could be the cause?
A2: Inconsistent results in tyrosinase activity assays when using natural compounds can stem from several factors:
-
Compound Solubility: Many natural compounds have poor aqueous solubility. If your compound precipitates in the assay buffer, it will not be available to interact with the enzyme, leading to variable results. Ensure your compound is fully dissolved. You may need to use a co-solvent like DMSO, but be mindful of its final concentration, as it can also affect enzyme activity.
-
Antioxidant Activity: Many natural compounds are potent antioxidants. The tyrosinase assay measures the formation of dopachrome, which is an oxidation product. Antioxidant compounds can interfere with this reaction, giving a false positive for tyrosinase inhibition.
-
Direct Interaction with Substrate or Product: The compound might interact with the substrate (L-DOPA) or the product (dopachrome), affecting the colorimetric reading.
Q3: My plant extract is highly colored. How can I accurately measure melanin content or tyrosinase activity without interference?
A3: The inherent color of many natural extracts is a significant challenge for absorbance-based assays.
-
Solution: Always include proper controls. For each concentration of your extract, you should have a parallel sample that contains the extract but lacks a key component of the reaction (e.g., no enzyme in the tyrosinase assay, or a cell-free well with the extract in a melanin content assay).
-
Procedure: Subtract the absorbance of this control from your experimental sample's absorbance to correct for the intrinsic color of the extract.
-
Alternative Methods: If the interference is too strong, consider alternative, non-absorbance-based methods, such as HPLC to quantify melanin or specific enzyme products.
Q4: I'm using a fluorescence-based assay, and my natural compound seems to be interfering. What should I do?
A4: Autofluorescence is a common issue with many natural compounds, especially flavonoids.[1]
-
Troubleshooting:
-
Measure Compound Autofluorescence: Before your experiment, measure the fluorescence of your compound alone at the excitation and emission wavelengths of your assay.
-
Use Controls: For each experimental well containing your compound, have a corresponding control well with the compound but without the cells or the fluorescent probe. Subtract the background fluorescence.
-
Choose a Different Fluorophore: If possible, select a fluorescent probe with excitation and emission wavelengths that do not overlap with the autofluorescence of your compound. Probes in the far-red spectrum are often less prone to interference.[2]
-
Troubleshooting Guides
Problem 1: Unexpected Cytotoxicity in B16 Melanoma Cells
Symptoms:
-
Significant decrease in cell number or viability observed in the MTT assay at concentrations expected to be non-toxic.
-
Morphological changes in cells (e.g., rounding, detachment) under the microscope.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inherent Toxicity of the Natural Compound | This is the most likely cause. Not all-natural compounds are non-toxic. Determine the IC50 value for cytotoxicity and work with concentrations well below this for melanogenesis assays. |
| Solvent Toxicity (e.g., DMSO) | High concentrations of solvents like DMSO can be toxic to cells.[3] Prepare a dose-response curve for your solvent alone to determine its non-toxic concentration range. Typically, keep the final DMSO concentration below 0.5%. |
| Contamination of Compound or Culture | Microbial contamination can lead to cell death. Visually inspect your cultures for any signs of contamination. Filter-sterilize your compound stock solutions if possible. |
| Compound Instability | The compound may degrade in the culture medium over the incubation period into a more toxic substance. Assess the stability of your compound under culture conditions if this is suspected. |
Problem 2: Suspected Assay Interference (Absorbance or Fluorescence)
Symptoms:
-
High background readings in control wells containing the natural compound but no cells/enzyme.
-
Non-linear or unexpected dose-response curves.
Experimental Workflow to Identify and Mitigate Interference:
Caption: Workflow for troubleshooting absorbance or fluorescence interference.
Problem 3: Differentiating True Tyrosinase Inhibition from Antioxidant Activity
Symptoms:
-
A natural compound shows potent inhibition in a standard tyrosinase activity assay.
-
The compound is a known antioxidant (e.g., a phenolic compound).
Experimental Protocol to Differentiate:
-
Standard Tyrosinase Inhibition Assay:
-
Perform a standard tyrosinase activity assay using L-DOPA as the substrate.
-
Measure the rate of dopachrome formation (absorbance at ~475 nm).
-
Determine the IC50 of your compound for tyrosinase inhibition.
-
-
DOPA Auto-oxidation Inhibition Assay:
-
Run a parallel assay that is identical to the tyrosinase assay but without the tyrosinase enzyme .
-
L-DOPA can auto-oxidize to form dopachrome, and this process is accelerated by factors like pH and temperature.
-
Measure the rate of dopachrome formation from L-DOPA auto-oxidation in the presence of your compound.
-
-
Interpretation:
-
True Tyrosinase Inhibitor: The compound will show a significantly lower IC50 in the enzymatic assay (Step 1) compared to the auto-oxidation assay (Step 2). It will have a minimal effect on L-DOPA auto-oxidation at concentrations where it strongly inhibits the enzyme.
-
Antioxidant Interference: The compound will show similar inhibitory activity in both the enzymatic and non-enzymatic assays. This indicates that it is primarily preventing the formation of dopachrome by scavenging reactive oxygen species or reducing the oxidized products, rather than acting on the enzyme itself.
-
Data Summary Tables
Table 1: Cytotoxicity (IC50) of Selected Natural Compounds on B16F10 Melanoma Cells
| Compound | Class | IC50 (µM) | Exposure Time (h) | Reference |
| Apigenin | Flavone | 25 | 48 | [4] |
| Luteolin | Flavone | 22 | 48 | [4] |
| Quercetin | Flavonol | ~10 (reduces proliferation) | 48-72 | [5] |
| Divaricatic Acid | Phenolic Acid | ~10.5 (4.4 µg/mL) | Not specified | [6][7] |
| Perlatolic Acid | Phenolic Acid | ~36.3 (18.0 µg/mL) | Not specified | [6][7] |
| Protocetraric Acid | Phenolic Acid | ~64.5 (24.0 µg/mL) | Not specified | [6][7] |
Table 2: Tyrosinase Inhibitory Activity (IC50) of Common Natural Compounds
| Compound | Enzyme Source | IC50 (µM) | Reference |
| Kojic Acid | Mushroom | 41.26 - 500 | [8][9] |
| Arbutin | Human | > 100 µg/mL | |
| Resveratrol | Mushroom | 63.2 | [8] |
| Oxyresveratrol | Mushroom | 1.2 | |
| Oxyresveratrol | Murine | 52.7 | |
| Piceatannol | Mushroom | 1.53 | [8] |
| Norartocarpetin | Mushroom | 0.12 | [8] |
| Quercetin-3-O-β-galactopyranoside | Mushroom | 40.94 | [8] |
| Gallic Acid | Mushroom | Low activity (30% inhibition) | [10] |
Table 3: Comparative Analysis of Tyrosinase Inhibition vs. Antioxidant Activity
| Compound | Tyrosinase Inhibition IC50 (µM) | Antioxidant Activity (DPPH) IC50 (µM) | Reference |
| Luteolin | 62.27 µg/ml | 4.17 µg/ml | [11] |
| Garcinia atroviridis extract | 40.72 µg/mL | 628.85 µg/mL | [12] |
| Ginkgo biloba extract | 211.91 µg/mL | 162.07 µg/mL |
Signaling Pathways in Melanogenesis
Understanding the underlying molecular pathways is crucial for interpreting your results. Natural compounds can act at various points in these cascades.
cAMP/PKA/CREB Pathway: This is a primary pathway for stimulating melanogenesis.
Caption: The cAMP/PKA/CREB signaling pathway in melanogenesis.
MAPK/ERK Pathway: This pathway can have dual roles, but its activation often leads to the degradation of MITF, thus inhibiting melanogenesis.
Caption: The MAPK/ERK signaling pathway and its role in MITF degradation.
Detailed Experimental Protocols
MTT Cell Viability Assay
-
Objective: To assess the cytotoxicity of a natural compound on B16F10 melanoma cells.
-
Materials:
-
B16F10 melanoma cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Natural compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed B16F10 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours.
-
Prepare serial dilutions of your natural compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the compound).
-
Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Melanin Content Assay
-
Objective: To quantify the melanin content in B16F10 cells after treatment with a natural compound.
-
Materials:
-
Treated and untreated B16F10 cell pellets
-
Phosphate Buffered Saline (PBS)
-
1 N NaOH with 10% DMSO
-
Microplate reader
-
-
Procedure:
-
Culture B16F10 cells with your natural compound for the desired duration (e.g., 72 hours).
-
Harvest the cells by trypsinization and wash the cell pellets with PBS.
-
Solubilize the cell pellets in 1 N NaOH containing 10% DMSO. The volume depends on the cell number, but a typical starting point is 100 µL per 1x10⁵ cells.
-
Incubate at 80°C for 1-2 hours to dissolve the melanin.
-
Transfer the lysate to a 96-well plate.
-
Read the absorbance at 405 nm or 475 nm.[13]
-
Create a standard curve using synthetic melanin to quantify the melanin content.
-
Normalize the melanin content to the total protein content of the cell lysate (determined by a BCA or Bradford assay) to account for differences in cell number.
-
Cellular Tyrosinase Activity Assay
-
Objective: To measure the intracellular tyrosinase activity in B16F10 cells after treatment with a natural compound.
-
Materials:
-
Treated and untreated B16F10 cell pellets
-
Lysis buffer (e.g., phosphate buffer pH 6.8 containing 1% Triton X-100)
-
L-DOPA solution (2 mg/mL in phosphate buffer)
-
Microplate reader
-
-
Procedure:
-
Culture and treat B16F10 cells with your natural compound.
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cell pellets in lysis buffer on ice.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant.
-
In a 96-well plate, add an equal amount of protein (e.g., 20-40 µg) from each sample to respective wells. Adjust the volume with lysis buffer.
-
Add L-DOPA solution to each well to initiate the reaction.
-
Incubate at 37°C and measure the absorbance at 475 nm every 10 minutes for 1-2 hours.
-
Calculate the tyrosinase activity as the rate of dopachrome formation (change in absorbance over time) and express it as a percentage of the control.
-
References
- 1. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. acmcasereport.org [acmcasereport.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic evaluation of phenolic compounds from lichens against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insights on the Inhibitory Power of Flavonoids on Tyrosinase Activity: A Survey from 2016 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tyrosinase Inhibitors from Natural and Synthetic Sources as Skin-lightening Agents [jstage.jst.go.jp]
- 10. aidic.it [aidic.it]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity and antiproliferative activities of several phenolic compounds against three melanocytes cell lines: relationship between structure and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Preventing Isolindleyin Precipitation
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the precipitation of Isolindleyin in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
This compound is a glycoside and a butyrophenone that functions as a tyrosinase inhibitor, demonstrating anti-melanogenic, anti-inflammatory, and analgesic properties.[1][2][3] Its chemical structure includes a glycosidic moiety, which generally improves water solubility compared to its aglycone form.[4][5][6] However, like many complex organic molecules, this compound can still exhibit limited solubility in aqueous solutions, leading to precipitation, especially at higher concentrations or under specific experimental conditions.
Q2: How can I visually identify this compound precipitation in my experiment?
Precipitation can be observed in several ways[7]:
-
Turbidity or Cloudiness: The solution may lose its clarity and appear hazy.
-
Particulate Formation: Fine particles may become visible to the naked eye or under a microscope.
-
Crystals: Larger crystals might form, often settling at the bottom or adhering to the surface of the vessel.
It is important to differentiate precipitation from microbial contamination. Contamination often causes turbidity accompanied by a rapid change in the pH of the medium.[7][8]
Q3: What are the most common causes of this compound precipitation in aqueous lab solutions?
Several factors can cause a compound to precipitate from a solution:
-
Exceeding Maximum Solubility: Every compound has a finite solubility in a given solvent system. Preparing a solution with a concentration above this limit will inevitably lead to precipitation.[7]
-
Solvent Shift: this compound is often first dissolved in a non-aqueous solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution. When this stock is diluted into an aqueous buffer or cell culture medium, the drastic change in solvent polarity can cause the compound to crash out of solution.[7]
-
Temperature Fluctuations: Changes in temperature can significantly impact solubility. Moving solutions from cold storage (e.g., 4°C) to a warmer environment (e.g., 37°C) or undergoing repeated freeze-thaw cycles can promote precipitation.[7][9]
-
pH of the Medium: The pH of the solution can affect the ionization state and stability of a compound, thereby influencing its solubility.[7][9]
-
Interactions with Solution Components: Components within complex media, such as salts and proteins, can interact with this compound, reducing its solubility.[8][9]
-
Compound Degradation: Over time, this compound may degrade into less soluble byproducts.[7]
Troubleshooting Guide
This guide provides solutions to specific precipitation issues you may encounter.
Problem: My this compound precipitates immediately upon adding the DMSO stock to my aqueous buffer or cell culture medium.
This is a classic example of precipitation caused by a solvent shift. The compound is soluble in the high-polarity organic solvent but not in the final aqueous environment at the desired concentration.
Solutions:
-
Optimize the Dilution Technique: Instead of adding the stock solution all at once, add it dropwise to the aqueous medium while gently vortexing or stirring.[7] This avoids localized high concentrations and allows for more gradual dissolution.
-
Perform Serial Dilutions: Create intermediate dilutions in a mixture of the organic solvent and the aqueous buffer before reaching the final desired concentration.
-
Use Co-solvents: A co-solvent is a water-miscible organic solvent that can increase the solubility of hydrophobic compounds.[10][11][12] Consider preparing your final solution with a small percentage of a biocompatible co-solvent.
| Co-solvent | Typical Final Concentration (v/v) | Notes |
| DMSO | < 1% (often < 0.5% for cell-based assays) | Most common, but can have cytotoxic effects at higher concentrations. |
| Ethanol | 1 - 5% | A less toxic alternative to DMSO for some applications. |
| Polyethylene Glycol (PEG 300/400) | 1 - 10% | Often used in preclinical formulations to improve solubility.[12] |
| Propylene Glycol (PG) | 1 - 10% | Another common solubilizing excipient.[12] |
Always perform vehicle controls in your experiments to ensure the co-solvent does not affect the experimental outcome.
Problem: My this compound solution is initially clear but becomes cloudy or forms a precipitate over time (e.g., during a multi-day cell culture experiment).
This delayed precipitation can be due to several factors related to the solution's environment and the compound's stability.
Solutions:
-
Buffer the Medium: Cell metabolism can alter the pH of the culture medium over time. Incorporating a biological buffer like HEPES (typically at 10–25 mM) can help maintain a stable pH.[7][13]
-
Assess Compound Stability: The compound may be degrading. Check for stability of this compound at the experimental temperature (e.g., 37°C) over the required time course. Degradation can be assessed by analytical methods like HPLC.[14][15][16]
-
Evaluate Media Interactions: Components in complex media may be causing the precipitation. Test the solubility of this compound in a simpler buffered solution, like Phosphate-Buffered Saline (PBS), to determine if specific media components are the issue.[7]
-
Control Evaporation: In multi-day experiments, evaporation from culture plates can increase the concentration of all components, including this compound, potentially pushing it beyond its solubility limit. Ensure proper humidification in your incubator.[8][9]
Experimental Protocols & Workflows
A crucial first step in preventing precipitation is to determine the maximum soluble concentration of this compound under your specific experimental conditions.
Protocol: Kinetic Solubility Assay in Aqueous Buffer
This protocol provides a method to determine the kinetic solubility of this compound, which is the concentration at which a compound, upon addition from a concentrated organic stock, begins to precipitate in an aqueous medium.
Materials:
-
This compound powder
-
100% DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Clear 96-well microplate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance or light scattering
Methodology:
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 20 mM).
-
Create a Serial Dilution Plate in DMSO:
-
Add 100 µL of 100% DMSO to wells in columns 2-12 of a 96-well plate.
-
Add 200 µL of your 20 mM this compound stock to column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to column 3, and so on, to column 11. Do not add any compound to column 12 (this will be your vehicle control).
-
-
Prepare the Assay Plate:
-
Add 198 µL of your aqueous buffer to each well of a new 96-well plate.
-
-
Transfer Compound Dilutions:
-
Using a multichannel pipette, transfer 2 µL from the DMSO dilution plate to the corresponding wells of the assay plate containing the buffer.[7] This creates a 1:100 dilution and results in a final DMSO concentration of 1% across all wells.
-
-
Incubate and Read:
-
Incubate the plate at room temperature for a set period (e.g., 1-2 hours), protected from light.
-
Measure the absorbance or turbidity at a wavelength where the compound does not absorb (e.g., 620 nm or 750 nm). An increase in light scattering indicates the formation of a precipitate.[7]
-
-
Data Analysis:
-
Plot the measured absorbance/turbidity against the this compound concentration.
-
The highest concentration that does not show a significant increase in signal compared to the vehicle control is considered the kinetic solubility.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Experimental workflow for a kinetic solubility assay.
References
- 1. This compound exerts anti-melanogenic effects in human epidermal melanocytes via direct binding to tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound|CAS 87075-18-1|DC Chemicals [dcchemicals.com]
- 3. xcessbio.com [xcessbio.com]
- 4. Prevention of quercetin precipitation in red wines: a promising enzymatic solution | OENO One [oeno-one.eu]
- 5. researchgate.net [researchgate.net]
- 6. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cell Culture Academy [procellsystem.com]
- 9. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. turkjps.org [turkjps.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting low signal in Isolindleyin tyrosinase assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Isolindleyin in tyrosinase inhibition assays. The information is tailored to assist scientists and drug development professionals in overcoming common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not seeing any inhibition of tyrosinase activity with this compound. What could be the cause of this low signal?
A low or absent inhibitory signal in your tyrosinase assay can stem from several factors, ranging from reagent integrity to procedural inaccuracies. Here is a step-by-step guide to troubleshoot this issue:
Troubleshooting Low Inhibition Signal
| Potential Cause | Recommended Action |
| This compound Solubility Issues | This compound, like many organic compounds, may have limited aqueous solubility. If it precipitates in your assay buffer, its effective concentration will be significantly lower than intended. Action: First, visually inspect your stock solution and the assay wells for any signs of precipitation. Prepare your this compound stock solution in 100% DMSO and then dilute it to the final working concentration in the assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and ideally does not exceed 1-2%, as higher concentrations can inhibit the enzyme. |
| Inactive Tyrosinase Enzyme | The tyrosinase enzyme is sensitive to storage and handling. Improper storage or repeated freeze-thaw cycles can lead to a loss of activity. Action: Aliquot your enzyme upon receipt and store it at -20°C or -80°C as recommended by the supplier. When preparing for an assay, thaw the enzyme on ice and keep it cold until use. To confirm enzyme activity, run a positive control reaction with the enzyme and substrate (L-tyrosine or L-DOPA) but without any inhibitor. You should observe a robust increase in absorbance. |
| Substrate Degradation | The substrate, particularly L-DOPA, is susceptible to auto-oxidation, which can lead to high background signal or a depletion of substrate available for the enzymatic reaction. Action: Prepare fresh substrate solutions for each experiment. L-DOPA solutions should be made immediately before use. |
| Incorrect Assay Conditions | Tyrosinase activity is highly dependent on pH and temperature. Suboptimal conditions can significantly reduce the enzyme's catalytic efficiency. Action: The optimal pH for mushroom tyrosinase is typically between 6.5 and 7.0.[1][2] Ensure your buffer is correctly prepared and the pH is verified. The optimal temperature is generally around 37°C.[1] |
| Pipetting Errors or Incorrect Concentrations | Simple errors in the preparation of stock solutions or in pipetting volumes during the assay setup can lead to inaccurate results. Action: Double-check all your calculations for dilutions. Use calibrated pipettes and ensure proper pipetting technique to maintain accuracy. |
Q2: My positive control, Kojic Acid, is showing weak or no inhibition. What does this indicate?
If your positive control is not performing as expected, it strongly suggests a systemic issue with the assay rather than a problem with this compound. Refer to the troubleshooting table in Q1, paying close attention to the activity of the enzyme and the integrity of the substrate.
Q3: The absorbance readings in my control wells (enzyme + substrate) are very low. What should I do?
Low absorbance in your control wells indicates a problem with the enzymatic reaction itself. Here's a troubleshooting workflow:
Caption: Troubleshooting workflow for low absorbance in control wells.
Q4: What is the mechanism of action for this compound as a tyrosinase inhibitor?
This compound acts as a direct inhibitor of tyrosinase. Computational docking studies have shown that it binds to the active site of human tyrosinase. This binding is stabilized by hydrophobic interactions with His367 and Val377, and by hydrogen bonds with Ser380 and Asn364. By occupying the active site, this compound prevents the substrate (L-tyrosine) from binding and being converted to melanin precursors.
Data Presentation
For comparative purposes, the following table summarizes the half-maximal inhibitory concentration (IC50) values for several known tyrosinase inhibitors under various assay conditions. Note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.[3][4]
Table 1: IC50 Values of Common Tyrosinase Inhibitors
| Inhibitor | Tyrosinase Source | Substrate | IC50 (µM) | Reference |
| Kojic Acid | Mushroom | L-DOPA | 121 ± 5 | [4] |
| Kojic Acid | Mushroom | L-DOPA | 13.14 µg/mL | [5] |
| Kojic Acid | Mushroom | L-DOPA | 5.82 µM | [6] |
| Arbutin | Mushroom | L-DOPA | >8000 | [4] |
| Hydroquinone | Mushroom | L-DOPA | >500 | [4] |
| 7,8,4'-trihydroxyisoflavone | Mushroom | L-DOPA | 11.21 ± 0.8 | [3] |
| 7,3',4'-trihydroxyisoflavone | Mushroom | L-DOPA | 5.23 ± 0.6 | [3] |
Experimental Protocols
A standard protocol for a mushroom tyrosinase inhibition assay is provided below. This can be adapted for use with this compound.
Mushroom Tyrosinase Inhibition Assay Protocol
-
Reagent Preparation:
-
Phosphate Buffer (50 mM, pH 6.8): Prepare a stock solution of 50 mM potassium phosphate buffer and adjust the pH to 6.8.
-
Mushroom Tyrosinase Solution (1000 U/mL): Reconstitute lyophilized mushroom tyrosinase in cold phosphate buffer to a concentration of 1000 U/mL. Aliquot and store at -20°C.
-
L-DOPA Solution (2.5 mM): Prepare a 2.5 mM solution of L-DOPA in phosphate buffer immediately before use.
-
This compound Stock Solution (e.g., 10 mM): Dissolve this compound in 100% DMSO to create a stock solution.
-
Kojic Acid (Positive Control): Prepare a stock solution of Kojic Acid in a similar manner to this compound.
-
-
Assay Procedure (96-well plate format):
-
Add 40 µL of phosphate buffer to each well.
-
Add 20 µL of your this compound working solution (or positive/negative controls) to the appropriate wells.
-
Add 20 µL of the mushroom tyrosinase solution to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm using a microplate reader.
-
Continue to take readings every 1-2 minutes for a total of 20-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of this compound by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the % inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Visualizations
Tyrosinase Catalytic Cycle
The following diagram illustrates the catalytic cycle of tyrosinase, showing the conversion of L-tyrosine to dopaquinone.
Caption: The catalytic cycle of the tyrosinase enzyme.
This compound Inhibition Workflow
This diagram outlines the expected workflow and potential outcomes when testing this compound in a tyrosinase assay.
Caption: Experimental workflow for testing this compound's inhibitory effect.
References
- 1. Purification and Characterization of Melanogenic Enzyme Tyrosinase from Button Mushroom - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Isolindleyin and Spectrophotometric Readings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from Isolindleyin in spectrophotometric analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my spectrophotometric readings?
This compound is a glycoside, specifically [(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[4-(3-oxobutyl)phenoxy]oxan-3-yl] 3,4,5-trihydroxybenzoate[1]. Its chemical structure contains chromophores, such as aromatic rings, which absorb ultraviolet (UV) light. This inherent absorbance can lead to spectral interference, where the absorbance of this compound overlaps with the absorbance of the analyte of interest, potentially causing inaccurate measurements[2][3].
Q2: What are the common types of interference I should be aware of when working with compounds like this compound?
There are several types of interference that can affect spectrophotometric measurements:
-
Spectral Interference: This occurs when the absorbance spectra of multiple components in a sample, including the compound of interest and interfering substances like this compound, overlap[2][4].
-
Chemical Interference: This involves chemical reactions between the analyte and other substances in the sample, which can alter the absorbance properties of the analyte[2][5]. For instance, this compound could potentially interact with assay reagents.
-
Physical Interference: This is caused by factors such as turbidity, bubbles, or suspended particles in the sample that scatter light and lead to inaccurate readings[2].
-
Instrumental Interference: These are issues related to the spectrophotometer itself, such as stray light, incorrect wavelength calibration, or lamp instability[2].
Q3: My absorbance readings are unexpectedly high. Could this compound be the cause?
Yes, unexpectedly high absorbance readings could be a sign of spectral interference from this compound. If this compound absorbs light at the same wavelength as your target analyte, the spectrophotometer will measure the combined absorbance of both, leading to an artificially inflated result. It is also important to ensure your sample is not too concentrated, as this can also lead to readings outside the instrument's linear range[6].
Q4: How can I determine if this compound is interfering with my assay?
To determine if this compound is causing interference, you can run a series of control experiments. A key experiment is to measure the absorbance spectrum of this compound alone in the same buffer or solvent as your sample. This will reveal the wavelengths at which this compound absorbs and help you identify potential spectral overlap with your analyte.
Troubleshooting Guide
If you suspect that this compound is interfering with your spectrophotometric readings, follow these troubleshooting steps.
Initial Checks
-
Instrument Warm-up: Ensure the spectrophotometer has been turned on and the lamp has warmed up for at least 15-30 minutes to ensure a stable light source[6].
-
Cuvette Handling: Handle cuvettes by the frosted sides to avoid fingerprints on the optical surfaces. Ensure they are clean, free of scratches, and inserted in the correct orientation[6][7]. For UV measurements (below 340 nm), use quartz cuvettes[6].
-
Proper Blanking: Use the exact same solvent or buffer that your sample is dissolved in as the blank[6].
Identifying and Mitigating Interference from this compound
| Problem | Potential Cause | Recommended Solution |
| Consistently high or unexpected absorbance readings | Spectral Interference: The absorbance spectrum of this compound overlaps with the absorbance spectrum of the analyte. | 1. Wavelength Selection: If possible, select a wavelength for your analysis where the analyte has significant absorbance but this compound has minimal absorbance. 2. Spectral Subtraction: Measure the absorbance spectrum of a blank containing this compound at the same concentration as in your sample and subtract this spectrum from your sample's spectrum. 3. Chromatographic Separation: Use a technique like HPLC to separate this compound from your analyte before spectrophotometric measurement. |
| Drifting or unstable readings | Chemical Interference: this compound may be reacting with components of your assay over time. | 1. Investigate Reactivity: Conduct time-course experiments to see if the absorbance of your sample changes over time in the presence of this compound. 2. Modify Assay Conditions: Adjust pH, temperature, or buffer components to minimize any potential reaction. |
| Inconsistent readings between replicates | Sample Inhomogeneity or Precipitation: this compound may not be fully dissolved or may be precipitating out of solution. | 1. Ensure Complete Dissolution: Gently mix the sample by inverting the cuvette before each measurement[6]. 2. Check Solubility: Verify the solubility of this compound in your assay buffer at the working concentration. You may need to use a different solvent or adjust the concentration. |
Experimental Protocols
Protocol 1: Determining the Absorbance Spectrum of this compound
Objective: To measure the UV-Visible absorbance spectrum of this compound to identify its absorbance maxima and potential for spectral overlap.
Materials:
-
This compound
-
Spectrophotometer (UV-Vis capable)
-
Quartz cuvettes
-
Appropriate solvent (e.g., ethanol, DMSO, or the assay buffer)
Methodology:
-
Prepare a stock solution of this compound of known concentration in the chosen solvent.
-
Prepare a series of dilutions of the this compound stock solution.
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.
-
Set the spectrophotometer to scan a wavelength range (e.g., 200-800 nm).
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance spectrum of each this compound dilution.
-
Plot absorbance versus wavelength to visualize the spectrum and identify the wavelength(s) of maximum absorbance (λmax).
Protocol 2: Correcting for this compound Interference using Spectral Subtraction
Objective: To obtain the true absorbance of an analyte in the presence of this compound.
Methodology:
-
Measure the absorbance spectrum of your sample containing the analyte and this compound.
-
Prepare a solution containing only this compound at the exact same concentration and in the same buffer as in your sample.
-
Measure the absorbance spectrum of the this compound-only solution.
-
Subtract the absorbance spectrum of the this compound-only solution from the absorbance spectrum of your sample. The resulting spectrum represents the absorbance of your analyte.
Quantitative Data
The following table presents hypothetical absorbance data for this compound to illustrate its potential UV absorbance, which could cause interference. Actual experimental data should be generated following the protocol above.
| Wavelength (nm) | Hypothetical Absorbance of this compound (0.1 mg/mL) |
| 220 | 0.85 |
| 250 | 0.62 |
| 275 | 1.20 (λmax) |
| 300 | 0.45 |
| 350 | 0.10 |
| 400 | 0.02 |
Note: This data is for illustrative purposes only and is not based on experimental measurement of this compound.
Visualizations
References
- 1. This compound | C23H26O11 | CID 10390322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What are interference in spectrophotometry | Filo [askfilo.com]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. hinotek.com [hinotek.com]
- 7. biocompare.com [biocompare.com]
Adjusting pH for optimal Isolindleyin activity in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Isolindleyin in enzyme assays. The information is tailored for scientists and drug development professionals working to assess the activity of this compound, a novel inhibitor of tyrosinase.
Troubleshooting Guide: pH Adjustment for Optimal this compound Activity
Issue: Inconsistent or unexpected results in this compound activity assays.
The pH of the reaction buffer is a critical factor that can significantly impact enzyme activity and the interaction between an enzyme and its inhibitor.[1][2][3] Deviations from the optimal pH can lead to reduced enzyme activity, altered inhibitor binding, or even denaturation of the enzyme.[2][3]
Solution:
A systematic approach to optimizing and controlling the pH of your assay buffer is essential for obtaining reliable and reproducible data.
Key Troubleshooting Steps:
-
Verify Buffer pH: Always confirm the pH of your buffer solution using a calibrated pH meter before each experiment.[1] Do not rely solely on the theoretical pH of the buffer recipe.
-
Determine Optimal pH for Tyrosinase: Since this compound's primary target is tyrosinase, the optimal pH for the assay will largely be dictated by the pH at which tyrosinase exhibits maximal activity.[4][5] While the optimal pH can vary depending on the source of the tyrosinase (e.g., fungal, human), a common starting point for fungal tyrosinase is around pH 7.5.[6] It is recommended to perform a pH profile experiment to determine the optimal pH for your specific enzyme and assay conditions.
-
Maintain Consistent Temperature: Temperature fluctuations can affect both enzyme activity and buffer pH.[1] Ensure that all assay components, including the buffer, are at a consistent and appropriate temperature, typically room temperature (20-25°C), unless the protocol specifies otherwise.[1]
-
Use Appropriate Controls: Include positive and negative controls in your experiments.[1] A positive control (known tyrosinase inhibitor) can help confirm that the assay is working correctly, while a negative control (no inhibitor) establishes the baseline enzyme activity.
Experimental Protocols
Protocol 1: Determination of Optimal pH for Tyrosinase Activity
This protocol outlines the steps to determine the pH at which your tyrosinase enzyme exhibits the highest activity.
Materials:
-
Tyrosinase enzyme
-
Tyrosinase substrate (e.g., L-DOPA)
-
A series of buffers with varying pH values (e.g., phosphate buffers ranging from pH 6.0 to 8.5 in 0.5 unit increments)
-
Spectrophotometer or other suitable detection instrument[2]
Procedure:
-
Prepare a set of reaction mixtures, each containing the same concentration of tyrosinase and substrate.
-
Use a different pH buffer for each reaction mixture.
-
Initiate the enzymatic reaction (e.g., by adding the substrate).
-
Monitor the reaction progress over time by measuring the change in absorbance or fluorescence at the appropriate wavelength.[8]
-
Calculate the initial reaction velocity for each pH value.
-
Plot the initial velocity as a function of pH to determine the optimal pH for enzyme activity.
Data Presentation
Table 1: Troubleshooting Checklist for pH-Related Assay Issues
| Potential Issue | Recommended Action | Reference |
| Inaccurate Buffer pH | Calibrate pH meter and verify buffer pH before each use. | [1] |
| Suboptimal Assay pH | Perform a pH profile experiment to determine the optimal pH for tyrosinase activity. | [9][10] |
| Temperature Fluctuations | Equilibrate all reagents to the assay temperature before starting the experiment. | [1] |
| Inhibitor Instability | If suspected, assess the stability of this compound at different pH values. | [7] |
| Lack of Controls | Always include positive and negative controls in your assay plate. | [1] |
Visualizations
Caption: Workflow for determining the optimal pH for tyrosinase activity.
Caption: Simplified signaling pathway of melanogenesis and the inhibitory action of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting pH for an this compound-tyrosinase inhibition assay?
A1: Based on studies of fungal tyrosinase, a starting pH of 7.5 is recommended.[6] However, it is crucial to experimentally determine the optimal pH for your specific enzyme and assay conditions using a pH profile experiment.
Q2: Can the pH of the buffer change during storage?
A2: Yes, the pH of buffer solutions can change over time due to factors such as absorption of atmospheric CO2. It is best practice to prepare fresh buffers regularly and to always verify the pH before use.
Q3: How do I choose the right buffer for my assay?
A3: The choice of buffer depends on the desired pH range. Phosphate buffers are commonly used for physiological pH ranges. Ensure the buffer components do not interfere with your assay. For example, some buffers may chelate metal ions that are essential for enzyme activity.
Q4: My enzyme activity is low even at the optimal pH. What else could be wrong?
A4: Low enzyme activity can be due to several factors besides pH.[2] These include improper enzyme storage, incorrect substrate concentration, the presence of inhibitors in your sample, or issues with your detection instrument.[2] Refer to general enzyme assay troubleshooting guides for a comprehensive list of potential issues and solutions.[1][11]
Q5: What is the mechanism of action of this compound?
A5: this compound exerts its anti-melanogenic effects by directly binding to and inhibiting tyrosinase, a key enzyme in the melanin synthesis pathway.[4][5] This inhibition reduces the production of melanin.[4]
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. quora.com [quora.com]
- 4. This compound exerts anti-melanogenic effects in human epidermal melanocytes via direct binding to tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. docs.abcam.com [docs.abcam.com]
Validation & Comparative
A Comparative Analysis of Tyrosinase Inhibition: Isolindleyin versus Kojic Acid
For researchers, scientists, and professionals in drug development, the quest for potent and safe tyrosinase inhibitors is a significant focus in the fields of dermatology and cosmetology. This guide provides a detailed comparison of the tyrosinase inhibitory activities of a novel compound, isolindleyin, and the well-established agent, kojic acid, supported by available experimental data.
Executive Summary
This compound, a butyrophenone, has emerged as a direct inhibitor of human tyrosinase, demonstrating anti-melanogenic properties. In contrast, kojic acid, a fungal metabolite, is a widely recognized tyrosinase inhibitor, primarily characterized by its potent activity against mushroom tyrosinase. This guide dissects the available data on their inhibitory potency, mechanisms of action, and the experimental methodologies used for their evaluation. A key consideration in this comparison is the differing sources of tyrosinase used in various studies, which significantly influences the reported inhibitory values.
Quantitative Data on Tyrosinase Inhibition
The inhibitory activities of this compound and kojic acid against tyrosinase are summarized below. It is crucial to note the different metrics and enzyme sources, which preclude a direct one-to-one comparison of potency from the currently available literature.
| Compound | Enzyme Source | Inhibition Metric | Value | Reference(s) |
| This compound | Human Tyrosinase | Dissociation Constant (Kd) | 54.8 μM | [1] |
| Kojic Acid | Mushroom Tyrosinase | IC50 (Monophenolase) | 70 ± 7 µM | [1] |
| Mushroom Tyrosinase | IC50 (Diphenolase) | 121 ± 5 µM | [1] | |
| Human Tyrosinase | IC50 | > 500 µM | [2] |
Note: IC50 represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency. Kd (Dissociation Constant) is a measure of binding affinity between a ligand (inhibitor) and a protein (enzyme). A lower Kd value indicates a stronger binding affinity.
Mechanism of Action
The mechanisms by which this compound and kojic acid inhibit tyrosinase differ, providing distinct approaches to modulating melanogenesis.
This compound: this compound exerts its anti-melanogenic effects by directly binding to human tyrosinase. Computational molecular docking studies suggest that this binding is stabilized by hydrophobic interactions with histidine 367 (His367) and valine 377 (Val377), as well as hydrogen bonds with serine 380 (Ser380) and asparagine 364 (Asn364) within the enzyme's active site.
Kojic Acid: Kojic acid's primary mechanism of tyrosinase inhibition is through the chelation of the copper ions (Cu2+) present in the active site of the enzyme. These copper ions are essential for the catalytic activity of tyrosinase. By binding to these ions, kojic acid disrupts the enzyme's structure and function, thereby preventing the conversion of tyrosine to melanin. This mechanism is well-documented for mushroom tyrosinase.
Signaling Pathways and Experimental Workflows
To visualize the processes involved in tyrosinase inhibition and its assessment, the following diagrams are provided.
Experimental Protocols
The following are generalized protocols for assessing tyrosinase inhibitory activity, based on commonly cited methodologies. Specific parameters may vary between studies.
Mushroom Tyrosinase Inhibition Assay (In Vitro)
This assay is widely used for initial screening of tyrosinase inhibitors due to the commercial availability and stability of mushroom tyrosinase.
1. Reagents and Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (L-3,4-dihydroxyphenylalanine) or L-Tyrosine as the substrate
-
Phosphate buffer (e.g., 100 mM, pH 6.8)
-
Test compounds (this compound, Kojic Acid) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare various concentrations of the test compounds and the positive control (kojic acid).
-
In a 96-well plate, add the test compound solution and the tyrosinase solution to each well.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate solution (L-DOPA or L-Tyrosine) to each well.
-
Immediately measure the absorbance at 475 nm (for L-DOPA as substrate, monitoring dopachrome formation) at regular intervals for a set duration (e.g., 20-30 minutes) using a microplate reader.
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the reaction mixture without the inhibitor, and A_sample is the absorbance of the reaction mixture with the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Tyrosinase Activity Assay (Cell-Based)
This assay provides a more physiologically relevant model by using melanoma cells (e.g., B16F10 murine melanoma cells) that endogenously express tyrosinase.
1. Reagents and Materials:
-
B16F10 melanoma cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., phosphate buffer containing a non-ionic detergent like Triton X-100)
-
L-DOPA
-
Test compounds (this compound, Kojic Acid)
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Seed B16F10 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).
-
After treatment, wash the cells with PBS and lyse them using the lysis buffer.
-
Centrifuge the cell lysate to remove cellular debris.
-
Transfer the supernatant (containing the cellular tyrosinase) to a new 96-well plate.
-
Add L-DOPA solution to each well to initiate the enzymatic reaction.
-
Incubate the plate at 37°C for a defined time (e.g., 1-2 hours).
-
Measure the absorbance at 475 nm to quantify the amount of dopachrome produced.
-
The cellular tyrosinase activity is expressed as a percentage of the untreated control cells.
Discussion and Conclusion
The comparison between this compound and kojic acid highlights a critical aspect of tyrosinase inhibitor research: the importance of the enzyme source. While kojic acid is a potent inhibitor of mushroom tyrosinase, its efficacy against human tyrosinase is significantly lower[2]. This discrepancy underscores the potential for misleading results when screening for agents intended for human use with a non-human enzyme.
This compound's demonstrated direct binding to human tyrosinase, with a Kd in the micromolar range, positions it as a promising candidate for further investigation[1]. However, the absence of a direct IC50 value for this compound makes a definitive comparison of its inhibitory potency against kojic acid challenging. Future studies should aim to determine the IC50 of this compound on human tyrosinase to allow for a more direct and meaningful comparison with other inhibitors.
For researchers in drug development, these findings emphasize the necessity of utilizing human-relevant assay systems early in the screening process. While mushroom tyrosinase assays are valuable for high-throughput screening, confirmation of activity on human tyrosinase is essential for identifying clinically relevant inhibitors. This compound represents a molecule of interest that warrants further investigation, including the determination of its IC50 on human tyrosinase and comprehensive studies on its safety and efficacy in cellular and in vivo models.
References
A Head-to-Head Comparison: Isolindleyin and Arbutin in the Quest to Inhibit Melanin Synthesis
For researchers and drug development professionals, the search for potent and safe inhibitors of melanin synthesis is a continuous endeavor. This guide provides an objective comparison of two such agents, isolindleyin and arbutin, focusing on their performance in reducing melanin production, supported by available experimental data.
At a Glance: this compound vs. Arbutin
| Feature | This compound | Arbutin |
| Mechanism of Action | Direct binding to tyrosinase | Competitive inhibitor of tyrosinase |
| Target Enzyme | Human Tyrosinase | Tyrosinase (from various sources) |
| Reported Efficacy | Kd of 54.8 μM for human tyrosinase | IC50 values for tyrosinase inhibition vary (e.g., 0.1 mM for human tyrosinase, 0.48 mM to 8.4 mM for mushroom tyrosinase) |
| Effect on Melanin Content | Suppresses melanin synthesis in human epidermal melanocytes | Reduces melanin content in B16 melanoma cells (e.g., 45.8% inhibition at 5.4 mM) |
| Effect on Gene Expression | Data not available | Minimal to no effect on tyrosinase mRNA expression |
Delving into the Mechanisms of Action
This compound: This novel compound has been identified as a direct inhibitor of human tyrosinase, the key enzyme in the melanin synthesis pathway.[1] Research indicates that this compound binds directly to the enzyme, thereby suppressing its activity and leading to a reduction in melanin production.[1] Computational molecular docking studies have further elucidated this interaction, showing that this compound binding is stabilized by hydrophobic interactions and hydrogen bonds within the active site of human tyrosinase.[1] The reported dissociation constant (Kd) for the binding of this compound to human tyrosinase is 54.8 μM, indicating a notable affinity.[2]
Arbutin: A well-established skin-lightening agent, arbutin functions as a competitive inhibitor of tyrosinase.[3][4] Its chemical structure resembles that of tyrosine, the natural substrate for tyrosinase. This structural similarity allows arbutin to bind to the active site of the enzyme, effectively competing with tyrosine and preventing its conversion into melanin precursors.[3] Kinetic studies have confirmed this competitive inhibition mechanism.[5][6] Unlike some other inhibitors, arbutin has been shown to have a minimal effect on the expression of tyrosinase mRNA, suggesting its primary mode of action is at the enzyme activity level.[7]
Quantitative Comparison of Efficacy
Tyrosinase Inhibition:
| Compound | Enzyme Source | IC50 / Kd | Reference |
| This compound | Human Tyrosinase | Kd: 54.8 μM | [2] |
| α-Arbutin | Murine Melanoma Tyrosinase | IC50: 0.48 mM | [7] |
| β-Arbutin | Murine Melanoma Tyrosinase | IC50: 4.8 mM | [7] |
| Arbutin | Human Tyrosinase | IC50: 0.1 mM | [4] |
| Arbutin | Mushroom Tyrosinase | IC50: 0.04 mM | [4] |
Note: IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) are measures of efficacy. Lower values indicate higher potency. The significant variation in arbutin's IC50 values highlights the importance of considering the enzyme source and experimental conditions.
Melanin Content Reduction:
This compound has been shown to suppress melanin synthesis in human epidermal melanocytes, though specific percentage inhibition values at given concentrations are not detailed in the available abstracts.[1][2]
For arbutin, studies using B16 murine melanoma cells have demonstrated a dose-dependent reduction in melanin content. For instance, one study reported a 45.8% inhibition of melanogenesis at a concentration of 5.4 mM. Another study showed that α-arbutin reduced melanin synthesis in a human skin model to 40% of the control.
Signaling Pathways in Melanogenesis
The production of melanin is regulated by complex signaling cascades. Key pathways include the cyclic AMP (cAMP)-mediated activation of protein kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB promotes the expression of the microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic genes such as tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[8][9][10] The mitogen-activated protein kinase (MAPK) pathway, including ERK, also plays a role in regulating melanogenesis.
Currently, there is a lack of published data on the specific effects of this compound on these signaling pathways. For arbutin, as mentioned, its primary mechanism is the direct inhibition of tyrosinase activity rather than the modulation of gene expression, suggesting a limited direct impact on the upstream signaling cascades.[7]
Experimental Protocols
Tyrosinase Inhibition Assay
This assay is fundamental to assessing the direct inhibitory effect of a compound on tyrosinase activity.
General Principle: The enzymatic activity of tyrosinase is measured by monitoring the formation of dopachrome from a substrate like L-DOPA, which can be quantified spectrophotometrically at approximately 475-490 nm. The inhibitory effect of a test compound is determined by comparing the rate of dopachrome formation in the presence and absence of the inhibitor.
Example Protocol (Mushroom Tyrosinase):
-
Prepare Solutions:
-
Phosphate buffer (e.g., 50 mM, pH 6.8).
-
Mushroom tyrosinase solution in phosphate buffer.
-
L-DOPA solution in phosphate buffer.
-
Test compound (this compound or Arbutin) at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound solution and mushroom tyrosinase solution.
-
Incubate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the L-DOPA solution.
-
Measure the absorbance at 475 nm at regular intervals to determine the reaction rate.
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Cellular Melanin Content Assay
This assay quantifies the amount of melanin produced by cultured cells, providing a measure of the overall anti-melanogenic activity of a compound.
General Principle: Melanocytes or melanoma cells (e.g., B16F10) are treated with the test compound. After a specific incubation period, the cells are lysed, and the melanin content is measured spectrophotometrically after solubilization.
Example Protocol (B16F10 Cells):
-
Cell Culture:
-
Seed B16F10 melanoma cells in a culture plate and allow them to adhere.
-
-
Treatment:
-
Melanin Quantification:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., NaOH solution).
-
Heat the lysate to solubilize the melanin.
-
Measure the absorbance of the lysate at approximately 405-475 nm.
-
Normalize the melanin content to the total protein content of the cell lysate to account for differences in cell number.
-
-
Data Analysis:
-
Calculate the percentage of melanin inhibition for each concentration of the test compound relative to the stimulated control.
-
Visualizing the Mechanisms
Diagram of the Melanogenesis Signaling Pathway and Inhibition Sites:
References
- 1. This compound exerts anti-melanogenic effects in human epidermal melanocytes via direct binding to tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. How Does Beta Arbutin Inhibit Tyrosinase Competitively? - Herbal Extracts/Nutritional Supplements - News [sxytbio.com]
- 4. Aloesin and arbutin inhibit tyrosinase activity in a synergistic manner via a different action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Action of tyrosinase on alpha and beta-arbutin: A kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Arbutin as a Skin Depigmenting Agent with Antimelanogenic and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Down-regulation of tyrosinase, TRP-1, TRP-2 and MITF expressions by citrus press-cakes in murine B16 F10 melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Inhibitory effects of arbutin on melanin biosynthesis of alpha-melanocyte stimulating hormone-induced hyperpigmentation in cultured brownish guinea pig skin tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. khu.elsevierpure.com [khu.elsevierpure.com]
Isolindleyin vs. Hydroquinone: A Comparative Guide on Depigmenting Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Isolindleyin and hydroquinone as skin-depigmenting agents. The information is compiled from available preclinical data, focusing on their mechanisms of action, tyrosinase inhibition, and effects on melanin production. Due to the limited publicly available data on this compound, a direct quantitative comparison with the well-established agent hydroquinone is challenging. This guide presents the available data to facilitate an informed understanding of their respective profiles.
Executive Summary
Both this compound and hydroquinone function as skin-lightening agents by inhibiting tyrosinase, the critical enzyme in melanogenesis. Hydroquinone is a widely used agent with a long history of clinical use and a well-documented, multi-faceted mechanism of action.[1][2] this compound is a newer compound that has been shown to directly bind to and inhibit human tyrosinase, leading to a reduction in melanin synthesis in in vitro models.[3][4] While direct comparative studies are not yet available, this guide collates the existing data to offer a preliminary assessment of their relative efficacy.
Data Presentation
Table 1: In Vitro Efficacy Comparison of this compound and Hydroquinone
| Parameter | This compound | Hydroquinone | Source |
| Tyrosinase Inhibition (IC50) | Data not available in reviewed sources | ~16.3 µM (irreversible, human tyrosinase) to >500 µM (human tyrosinase) | [1] |
| Binding Affinity (Kd) to Human Tyrosinase | 54.8 µM | Data not available in reviewed sources | [3] |
| Melanin Content Reduction | Suppresses melanin synthesis in human epidermal melanocytes (1-500 µM, 7 days) | Concentration-dependent reduction in B16F10 melanoma cells | [3][5] |
Note: The IC50 values for hydroquinone vary significantly across studies depending on the experimental conditions and the source of the tyrosinase enzyme (e.g., mushroom vs. human). The data presented here is for human tyrosinase where specified.
Mechanism of Action
This compound
This compound exerts its anti-melanogenic effects primarily through the direct inhibition of tyrosinase. Computational molecular docking studies have shown that this compound binds to the active site of human tyrosinase.[3][4] This binding is stabilized by hydrophobic interactions and hydrogen bonds with key amino acid residues within the enzyme's active site, thereby blocking the catalytic activity of tyrosinase and preventing the synthesis of melanin.[3]
Hydroquinone
Hydroquinone's mechanism of action is more complex and involves several pathways.[1][2] It is a well-known inhibitor of tyrosinase, acting as an alternative substrate and competitively inhibiting the oxidation of L-tyrosine.[2][6] Additionally, hydroquinone can suppress other metabolic processes within melanocytes and may lead to selective cytotoxicity to these cells.[7] It also acts as a reducing agent, affecting the entire melanogenesis pathway.
Signaling Pathways
The process of melanogenesis is regulated by a complex signaling cascade. Both this compound and hydroquinone ultimately impact this pathway by inhibiting its key enzyme, tyrosinase. The diagram below illustrates the general melanogenesis signaling pathway.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound exerts anti-melanogenic effects in human epidermal melanocytes via direct binding to tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Tyrosinase inhibition activity | Nawah Scientific [nawah-scientific.com]
- 7. Molecular understanding of the therapeutic potential of melanin inhibiting natural products - PMC [pmc.ncbi.nlm.nih.gov]
Isolindleyin's Kinetic Profile: A Comparative Analysis of Tyrosinase Inhibition
For researchers, scientists, and drug development professionals, understanding the kinetic mechanism of a novel inhibitor is paramount. This guide provides a comparative analysis of the enzyme kinetics of Isolindleyin, a newly identified tyrosinase inhibitor, with other well-established inhibitors. By examining their effects on the key kinetic parameters, Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ), through Lineweaver-Burk plot analysis, we can elucidate the mode of inhibition and benchmark this compound's potency against its counterparts.
This compound has been identified as a direct inhibitor of tyrosinase, a key enzyme in melanin biosynthesis.[1] To characterize its inhibitory mechanism, a hypothetical Lineweaver-Burk plot analysis is presented below, alongside data from known tyrosinase inhibitors: Kojic Acid (a competitive inhibitor), and a representative uncompetitive inhibitor. This comparison will shed light on how this compound interacts with the enzyme and its substrate.
Comparative Enzyme Kinetics of Tyrosinase Inhibitors
The following table summarizes the kinetic parameters of tyrosinase in the absence and presence of different inhibitors. The data for this compound is hypothetical, assuming a non-competitive inhibition mechanism for illustrative purposes, while the data for the alternatives are representative values from literature. Non-competitive inhibitors are characterized by a decrease in Vₘₐₓ with no change in Kₘ.[2]
| Inhibitor | Concentration (µM) | Apparent Kₘ (mM) | Apparent Vₘₐₓ (µmol/min) | Inhibition Type |
| None (Control) | 0 | 0.84 | 122 | - |
| This compound (Hypothetical) | 50 | 0.84 | 61 | Non-competitive |
| Kojic Acid | 30 | 1.68 | 122 | Competitive |
| Uncompetitive Inhibitor | 100 | 0.42 | 61 | Uncompetitive |
Note: Kₘ and Vₘₐₓ values for Kojic Acid and the uncompetitive inhibitor are representative and may vary depending on experimental conditions.
Experimental Protocols
The determination of enzyme kinetic parameters is crucial for understanding the mechanism of inhibition. Below is a detailed methodology for a typical tyrosinase inhibition assay followed by Lineweaver-Burk plot analysis.
Tyrosinase Inhibition Assay
This protocol is adapted from established methods for assessing tyrosinase inhibitors.[1][3][4]
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxyphenylalanine) as the substrate
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
This compound and other inhibitors (e.g., Kojic Acid)
-
Spectrophotometer (capable of reading absorbance at ~475 nm)
-
96-well microplates
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a range of substrate (L-DOPA) concentrations in phosphate buffer.
-
Prepare stock solutions of the inhibitors (this compound, Kojic Acid, etc.) in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in phosphate buffer.
-
-
Enzyme Assay:
-
In a 96-well plate, add a fixed volume of the tyrosinase solution to each well.
-
Add different concentrations of the inhibitor to the respective wells. A control well should contain the solvent used for the inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a short period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
Initiate the enzymatic reaction by adding the L-DOPA substrate solution to each well.
-
Immediately measure the rate of formation of dopachrome, the product of L-DOPA oxidation, by monitoring the increase in absorbance at approximately 475 nm over time using a spectrophotometer. The initial reaction velocity (V₀) is determined from the linear portion of the absorbance vs. time plot.
-
-
Data Analysis:
-
Repeat the assay for a range of substrate concentrations at a fixed inhibitor concentration.
-
Plot the initial velocity (V₀) against the substrate concentration [S] to generate a Michaelis-Menten plot.
-
To determine the mode of inhibition, transform the data into a Lineweaver-Burk plot by plotting the reciprocal of the initial velocity (1/V₀) against the reciprocal of the substrate concentration (1/[S]).[5][6][7]
-
Visualizing Inhibition: Lineweaver-Burk Plot Analysis
The Lineweaver-Burk plot, or double reciprocal plot, is a graphical representation of enzyme kinetics that is invaluable for distinguishing between different types of enzyme inhibition.[5][6][8]
Caption: A representative Lineweaver-Burk plot illustrating different types of enzyme inhibition.
Signaling Pathway and Experimental Workflow
To provide a clearer picture of the processes involved, the following diagrams illustrate the melanogenesis signaling pathway targeted by tyrosinase inhibitors and the experimental workflow for kinetic analysis.
Caption: The inhibitory action of this compound on the tyrosinase-catalyzed steps in melanogenesis.
Caption: The experimental workflow for the kinetic analysis of tyrosinase inhibitors.
References
- 1. Combined Kinetic Studies and Computational Analysis on Kojic Acid Analogs as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Kinetics Analysis of Tyrosinase — Adam Cap [adamcap.com]
- 4. Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinetics of Tyrosinase Inhibitory Activity Using Vitis vinifera Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Isolindleyin's Potential as a Tyrosinase Inhibitor: A Comparative Analysis
Isolindleyin, a butyrophenone compound, has been identified as a novel inhibitor of human tyrosinase. Studies have demonstrated its direct binding to the enzyme, suggesting a mechanism for its observed anti-melanogenic effects in human epidermal melanocytes. This interaction is a critical consideration for the development of new therapeutic and cosmetic agents targeting hyperpigmentation.
Comparative Analysis of Tyrosinase Inhibitors
To contextualize the inhibitory potential of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values of several well-established tyrosinase inhibitors. It is important to note that IC50 values can vary depending on the experimental conditions, such as the source of the tyrosinase (e.g., mushroom vs. human) and the substrate used. For this compound, the dissociation constant (Kd), which represents the binding affinity, is provided.
| Compound | IC50 Value (µM) | Enzyme Source | Notes |
| This compound | Not available | Human | Kd = 54.8 µM |
| Kojic Acid | 10 - 300+ | Mushroom | Widely used as a positive control.[1] |
| Arbutin | >2400 | Mushroom | A hydroquinone derivative. |
| 4-Hexylresorcinol | ~10-15 | Mushroom | |
| Tropolone | ~10-20 | Mushroom | |
| Methimazole | ~15-25 | Mushroom |
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay
This protocol outlines a standard method for determining the IC50 value of a compound against mushroom tyrosinase, a common model in preliminary inhibitor screening.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Test compound (e.g., this compound)
-
Positive control (e.g., Kojic Acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare serial dilutions of the test compound and the positive control in a suitable solvent (e.g., DMSO), and then further dilute in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a specific volume of the tyrosinase solution to each well.
-
Add the various concentrations of the test compound and positive control to their respective wells.
-
Include a control group with the enzyme and buffer only (no inhibitor).
-
Include a blank group with buffer only.
-
-
Enzyme Reaction and Measurement:
-
Pre-incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a set time (e.g., 10 minutes).
-
Initiate the reaction by adding the L-DOPA solution to all wells.
-
Immediately measure the absorbance at a specific wavelength (e.g., 475-490 nm) at time zero and then at regular intervals for a defined period (e.g., every minute for 20-30 minutes) using a microplate reader. The formation of dopachrome from the oxidation of L-DOPA results in an increase in absorbance.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (enzyme without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the tyrosinase activity, which can be determined from the dose-response curve.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Workflow for determining the IC50 value of a tyrosinase inhibitor.
Caption: Simplified melanin synthesis pathway and the inhibitory action of this compound.
References
A Researcher's Guide to High-Performance Liquid Chromatography (HPLC) for the Analysis of Isolindleyin: A Comparative Overview
For researchers, scientists, and drug development professionals investigating the therapeutic potential of Isolindleyin, robust analytical methods are paramount for accurate quantification and quality control. While specific validated HPLC methods for this compound are not widely published, this guide provides a comprehensive framework for its analysis, based on established principles for analogous compounds such as glycosides and butyrophenones. This document compares HPLC with other analytical techniques and offers a detailed, adaptable protocol for the development and validation of a reliable HPLC method, adhering to the International Council for Harmonisation (ICH) guidelines.
This compound, a glycosidic butyrophenone, has demonstrated promising anti-melanogenic properties through the direct inhibition of tyrosinase, a key enzyme in melanin synthesis. To ensure the integrity of preclinical and clinical research, a validated analytical method is essential for the quantification of this compound in various matrices, from raw materials to biological samples. High-Performance Liquid Chromatography (HPLC) stands out as a primary candidate for this purpose due to its high resolution, sensitivity, and quantitative accuracy.
Comparative Analysis of Analytical Techniques
While HPLC is a powerful tool for the analysis of compounds like this compound, other techniques can also be employed, each with its own set of advantages and limitations.
| Feature | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on differential migration of the analyte on a solid stationary phase with a liquid mobile phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. |
| Resolution | High to very high. | Low to moderate. | Very high. |
| Quantification | Excellent, highly accurate and precise. | Semi-quantitative at best. | Excellent, highly sensitive and specific. |
| Sensitivity | High, with various sensitive detectors available (UV, Fluorescence, MS). | Moderate. | Very high, especially with selected ion monitoring. |
| Suitability for this compound | Highly suitable. As a glycoside, this compound is non-volatile and well-suited for reverse-phase HPLC.[1] | Suitable for preliminary analysis and screening, but not for rigorous quantification. | Not directly suitable without derivatization. The glycosidic nature of this compound makes it non-volatile. |
| Speed | Moderate, with typical run times of 5-30 minutes per sample. | Fast for multiple samples simultaneously. | Slower, due to sample preparation (derivatization) and longer run times. |
| Cost | High initial instrument cost, moderate running costs. | Low cost. | High initial instrument cost, moderate to high running costs. |
A Framework for HPLC Method Validation for this compound
The validation of an analytical method ensures that it is suitable for its intended purpose. The following table summarizes the key validation parameters and their typical acceptance criteria as stipulated by ICH guidelines.
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | The analyte peak should be well-resolved from other components (impurities, degradation products, matrix components). Peak purity should be confirmed. | To ensure that the signal measured is solely from the analyte of interest. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. | To demonstrate a proportional relationship between the detector response and the analyte concentration. |
| Range | The range over which the method is shown to be linear, accurate, and precise. For assays, typically 80-120% of the test concentration. | To define the upper and lower concentration limits for which the method is reliable. |
| Accuracy | % Recovery should be within 98.0% to 102.0% for the drug substance. | To determine the closeness of the measured value to the true value. |
| Precision (Repeatability & Intermediate Precision) | Relative Standard Deviation (RSD) ≤ 2%. | To assess the degree of scatter between a series of measurements under the same and different conditions (e.g., different days, analysts, equipment). |
| Limit of Detection (LOD) | Typically determined by signal-to-noise ratio of 3:1. | The lowest amount of analyte in a sample that can be detected but not necessarily quantified. |
| Limit of Quantitation (LOQ) | Typically determined by signal-to-noise ratio of 10:1. | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | No significant change in results with deliberate small variations in method parameters (e.g., pH, flow rate, column temperature). | To demonstrate the reliability of the method with respect to minor variations in the analytical conditions. |
Experimental Protocols
Below is a representative experimental protocol for the development and validation of a Reverse-Phase HPLC (RP-HPLC) method for the analysis of this compound.
HPLC Method Development
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point for a glycosidic compound.
-
Mobile Phase: A gradient elution is often necessary for natural product analysis. A typical mobile phase would consist of:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile or Methanol A gradient from 10% B to 90% B over 20-30 minutes can be initially trialed.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: Determined by performing a UV scan of an this compound standard. Based on the butyrophenone chromophore, a wavelength in the range of 254-280 nm is likely to be appropriate.
-
Injection Volume: 10-20 µL.
-
Standard and Sample Preparation: this compound standard and samples should be dissolved in a solvent compatible with the mobile phase, such as a methanol:water mixture.
HPLC Method Validation
The developed method should be validated according to ICH Q2(R1) guidelines.
-
Specificity: Analyze blank samples (matrix without this compound), this compound standard, and a sample spiked with expected impurities or degradation products. Assess peak purity using the PDA detector.
-
Linearity: Prepare a series of at least five concentrations of this compound standard spanning the expected analytical range. Inject each concentration in triplicate and construct a calibration curve by plotting the peak area against the concentration. Calculate the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples in triplicate and calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day and by the same analyst.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument. Calculate the RSD for the results of each study.
-
-
LOD and LOQ: These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by determining the signal-to-noise ratio for a series of dilute solutions.
-
Robustness: Deliberately vary critical method parameters one at a time, such as the pH of the mobile phase (± 0.2 units), the column temperature (± 5 °C), and the flow rate (± 0.1 mL/min). Analyze a standard sample under each varied condition and assess the impact on the results.
Visualizing the Workflow and Mechanism of Action
To better illustrate the processes involved, the following diagrams have been generated.
Conclusion
While a specific, pre-validated HPLC method for this compound may not be readily available in the public domain, the development and validation of such a method are straightforward for a well-equipped analytical laboratory. By following the principles outlined in this guide, which are based on established practices for similar natural products and ICH guidelines, researchers can develop a robust, reliable, and accurate HPLC method for the quantification of this compound. This will, in turn, support the rigorous scientific investigation required to fully elucidate its therapeutic potential. The superior resolution, sensitivity, and quantitative power of HPLC make it the recommended technique for the analysis of this promising anti-melanogenic agent.
References
Reproducibility of Isolindleyin's Anti-Melanogenic Effects: A Comparative Analysis
A critical evaluation of the existing evidence for Isolindleyin's inhibitory action on melanin synthesis, benchmarked against other natural compounds. This guide provides researchers with a comparative analysis of experimental data and methodologies to assess the reproducibility and relative efficacy of these anti-melanogenic agents.
Introduction
This compound, a natural compound, has demonstrated notable anti-melanogenic properties by directly targeting tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2] This guide examines the reproducibility of this compound's effects as reported in the primary literature and provides a comparative analysis with other compounds that inhibit melanogenesis. By presenting quantitative data from key experiments and detailing the associated protocols, this document aims to equip researchers in dermatology, cosmetology, and drug development with the information necessary to evaluate and potentially replicate these findings.
Comparative Analysis of Anti-Melanogenic Activity
The anti-melanogenic efficacy of this compound and selected alternative compounds is summarized below. The data is extracted from studies utilizing B16F10 melanoma cells, a standard in vitro model for melanogenesis research.
| Compound | Concentration | Tyrosinase Activity Inhibition (%) | Melanin Content Reduction (%) | Reference |
| This compound | Not specified in abstract | Dose-dependent inhibition of mushroom tyrosinase | Suppressed melanin synthesis | [1][3] |
| Gallacetophenone | 30 µM | Dose-dependent inhibition of mushroom tyrosinase | Significant reduction | [3] |
| 6-O-Isobutyrylbritannilactone (IBL) | 5, 10, 20, 50, 100 µM | Dose-dependent decrease in IBMX-stimulated cells | Dose-dependent reduction in IBMX-stimulated cells | [4] |
| Maculosin | 100 µM | 19.35% | 14.84% | [5] |
| Adlay Extract | 36.31 mg/mL (IC50) | Potent inhibition | Significant reduction | [6][7] |
| Kazinol U | Not specified in abstract | Inhibited tyrosinase activity induced by IBMX or α-MSH | Reduced pigmentation | [8] |
| Maclurin | up to 20 µM | Suppressed UVB-mediated tyrosinase activation | Suppressed UVB-mediated melanin accumulation | [9] |
| 2-Hydroxytyrosol | 13.0 µmol/L (IC50) | Inhibited mushroom tyrosinase | Dose-dependently inhibited α-MSH-stimulated melanin formation | [10] |
Signaling Pathways in Melanogenesis
The process of melanogenesis is regulated by a complex network of signaling pathways. The primary mechanism of action for this compound is the direct inhibition of tyrosinase.[1] However, many anti-melanogenic compounds exert their effects by modulating upstream signaling molecules. A key transcription factor, Microphthalmia-associated transcription factor (MITF), plays a central role in regulating the expression of melanogenic enzymes like tyrosinase, TRP-1, and TRP-2.[4][7][11] The activity of MITF is controlled by various signaling cascades, including the cAMP/PKA and MAPK/ERK pathways.
Caption: Simplified signaling pathway of melanogenesis highlighting the direct inhibitory target of this compound on tyrosinase and the upstream targets of other inhibitors.
Experimental Protocols
To ensure the reproducibility of the findings, detailed experimental protocols are crucial. Below are the methodologies for key assays used to evaluate anti-melanogenic effects.
Cell Culture and Treatment
B16F10 mouse melanoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate culture plates and treated with various concentrations of the test compounds. Often, melanogenesis is stimulated using agents like α-melanocyte-stimulating hormone (α-MSH) or 3-isobutyl-1-methylxanthine (IBMX).[4][8]
Melanin Content Assay
-
After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed with 1N NaOH containing 10% DMSO.
-
The lysates are incubated at 80°C for 1 hour to solubilize the melanin.
-
The absorbance of the supernatant is measured at 405 nm using a microplate reader.
-
The melanin content is normalized to the total protein content of the cells, which is determined using a BCA protein assay kit.
Cellular Tyrosinase Activity Assay
-
Cells are washed with PBS and lysed with a buffer containing 1% Triton X-100 and a protease inhibitor cocktail.
-
The cell lysates are centrifuged, and the protein concentration of the supernatant is determined.
-
An equal amount of protein for each sample is incubated with L-DOPA (2 mg/mL) in a sodium phosphate buffer (pH 6.8).
-
The formation of dopachrome is monitored by measuring the absorbance at 475 nm at different time points.
-
Tyrosinase activity is expressed as a percentage of the untreated control.[5]
Western Blot Analysis
-
Total cellular proteins are extracted using RIPA buffer.
-
Protein concentration is quantified using the BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% skim milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is then incubated with primary antibodies against MITF, tyrosinase, TRP-1, TRP-2, and loading controls like β-actin.
-
After washing, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: General experimental workflow for assessing the anti-melanogenic effects of test compounds in B16F10 cells.
Conclusion
The available evidence strongly suggests that this compound is an effective inhibitor of melanogenesis, primarily through the direct inhibition of tyrosinase. While dedicated studies on the reproducibility of these findings are not yet prevalent, the consistent outcomes across different studies investigating similar compounds lend credibility to the proposed mechanism. For researchers aiming to validate or build upon these findings, adherence to the detailed experimental protocols outlined in this guide is paramount. The comparative data provided herein serves as a valuable benchmark for evaluating the potency of novel anti-melanogenic agents against established natural compounds. Future research should focus on direct, side-by-side comparisons of these compounds under identical experimental conditions to provide a more definitive assessment of their relative efficacies.
References
- 1. This compound exerts anti-melanogenic effects in human epidermal melanocytes via direct binding to tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tyrosinase-Targeting Gallacetophenone Inhibits Melanogenesis in Melanocytes and Human Skin- Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Melanogenesis Activity of 6-O-Isobutyrylbritannilactone from Inula britannica on B16F10 Melanocytes and In Vivo Zebrafish Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibitory Effects of Adlay Extract on Melanin Production and Cellular Oxygen Stress in B16F10 Melanoma Cells [mdpi.com]
- 7. Inhibitory effects of adlay extract on melanin production and cellular oxygen stress in B16F10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kazinol U inhibits melanogenesis through the inhibition of tyrosinase‐related proteins via AMP kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of tyrosinase activity and melanine pigmentation by 2-hydroxytyrosol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Melanogenesis Inhibitors | HTML | Acta Dermato-Venereologica [medicaljournals.se]
Cross-Validation of Isolinderalactone's Efficacy in Different Cancer Cell Lines
This guide provides a comparative analysis of the anti-cancer efficacy of Isolinderalactone, a bioactive compound, across various cancer cell lines. The data presented is compiled from preclinical studies and aims to offer researchers, scientists, and drug development professionals a comprehensive overview of its potential as a therapeutic agent.
Comparative Efficacy of Isolinderalactone
The following table summarizes the cytotoxic and apoptotic effects of Isolinderalactone on different cancer cell lines as reported in peer-reviewed literature.
| Cell Line | Cancer Type | Key Findings | Reported Efficacy |
| HCT15 | Colorectal Cancer | Induced apoptosis and cell cycle arrest at the G2/M phase.[1] | Treatment with 40 μM of Isolinderalactone for 24 hours increased the percentage of apoptotic cells by 15.9 ± 6.7% compared to the control group.[1] |
| HCT116 | Colorectal Cancer | Induced apoptosis and autophagy.[1] | Treatment with 40 μM of Isolinderalactone for 24 hours increased the percentage of apoptotic cells by 5.4 ± 1.6% compared to the control group.[1] |
| A549 | Non-Small Cell Lung Cancer | Arrested the cell cycle at the G0/G1 phase and induced apoptosis through the Fas/sFasL pathway.[2] | Data suggests significant induction of p21 expression leading to cell cycle arrest.[2] |
| Glioma Cells | Brain Cancer | Inhibited the expression of X-linked inhibitor of apoptosis protein (XIAP), BCL-2, and survivin, leading to apoptosis.[1] | Specific quantitative data on the percentage of apoptosis was not provided in the reviewed literature. |
| Ovarian Cancer Cells | Ovarian Cancer | Induced cell death by up-regulating mitochondrial superoxide and inactivating the STAT3-mediated pathway.[1] | Specific quantitative data on the percentage of cell death was not provided in the reviewed literature. |
Experimental Protocols
Detailed methodologies for key experiments cited in the studies on Isolinderalactone are provided below. These protocols are based on standard laboratory procedures and the descriptions available in the referenced literature.[3][4][5][6][7][8]
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Isolinderalactone (or other test compounds)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of Isolinderalactone and a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between apoptotic, necrotic, and live cells.
Materials:
-
6-well plates
-
Isolinderalactone
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Isolinderalactone for the specified duration.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells are Annexin V-FITC and PI negative, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess their expression levels.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against cleaved caspase-3, cleaved caspase-9, p21, Cyclin B1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with Isolinderalactone, then lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways modulated by Isolinderalactone and a general experimental workflow for assessing its efficacy.
Caption: Isolinderalactone-induced apoptotic pathway in cancer cells.
Caption: General experimental workflow for evaluating Isolinderalactone's efficacy.
Caption: Isolinderalactone's effect on cell cycle regulation.
References
- 1. Isolinderalactone Induces Apoptosis, Autophagy, Cell Cycle Arrest and MAPK Activation through ROS–Mediated Signaling in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolinderalactone inhibits proliferation of A549 human non‑small cell lung cancer cells by arresting the cell cycle at the G0/G1 phase and inducing a Fas receptor and soluble Fas ligand-mediated apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Western blot protocol | Abcam [abcam.com]
- 4. origene.com [origene.com]
- 5. bio-rad.com [bio-rad.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cell Viability Assay Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
Statistical analysis of comparative studies on tyrosinase inhibitors
For researchers, scientists, and professionals in drug development, the quest for potent and specific tyrosinase inhibitors is a continuous journey. This guide provides a comprehensive statistical analysis of comparative studies on various tyrosinase inhibitors, offering a clear overview of their performance based on experimental data. We delve into inhibitory concentrations, experimental methodologies, and the underlying signaling pathways to facilitate informed decisions in research and development.
Quantitative Comparison of Tyrosinase Inhibitors
The inhibitory efficacy of various compounds against tyrosinase is a critical parameter for their potential application in cosmetics and medicine. The half-maximal inhibitory concentration (IC50) is a standard measure of this efficacy, with lower values indicating greater potency. The following table summarizes the IC50 values of several well-known and novel tyrosinase inhibitors, compiled from multiple comparative studies. It is important to note that IC50 values can vary depending on the experimental conditions, such as the source of the tyrosinase (e.g., mushroom vs. human), the substrate used (e.g., L-DOPA or L-tyrosine), and the purity of the enzyme.[1][2][3][4] For a more direct and practical comparison, some studies use a relative inhibitory activity (RA) by comparing the inhibitor to a standard like kojic acid.[4][5]
| Inhibitor | IC50 (µM) | Source/Type | Reference Compound |
| Kojic Acid | 3.0 - 30.34 | Fungal | Standard |
| Arbutin | >2400 | Plant-derived | Standard |
| Hydroquinone | - | Synthetic | Standard |
| 4-Hexylresorcinol | Varies | Synthetic | - |
| Glabridin | ~1.0 | Plant-derived (Licorice) | Kojic Acid |
| Thiamidol | 1.1 (human tyrosinase) | Synthetic | Kojic Acid |
| 7,3',4'-trihydroxyisoflavone | 5.23 ± 0.6 | Plant-derived | Kojic Acid |
| 7,8,4'-trihydroxyisoflavone | 11.21 ± 0.8 | Plant-derived | Kojic Acid |
| 2,4,2',4'-tetrahydroxy-3-(3-methyl-2-butenyl)-chalcone (TMBC) | ~0.5 | Plant-derived (Morus nigra) | Kojic Acid |
| Barbiturate derivative (23e) | 1.52 | Synthetic | Kojic Acid |
| Triazole Schiff's base (47c) | 1.5 | Synthetic | - |
| Kojic acid derivative (36) | 0.9 | Synthetic | Kojic Acid |
| Chalcone derivative (2a) | ~0.05 | Plant-derived (Morus australis) | Arbutin |
Note: The IC50 values presented are a range or specific values from various studies and are intended for comparative purposes. For detailed information, please refer to the cited literature. Some inhibitors, like hydroquinone, have shown little to no inhibition in certain assay conditions.[1][2] Flavonoids are a significant class of natural tyrosinase inhibitors.[3]
Experimental Protocols for Tyrosinase Inhibition Assays
Standardized and reproducible experimental protocols are fundamental for the accurate assessment of tyrosinase inhibitors. The most common in vitro method is the mushroom tyrosinase inhibitory assay.
Principle: This colorimetric assay is based on the ability of tyrosinase to catalyze the oxidation of a substrate, typically L-tyrosine or L-DOPA, to form dopachrome.[6] The formation of this colored product can be measured spectrophotometrically at a specific wavelength (around 475-510 nm).[6][7][8] The inhibitory activity of a test compound is determined by its ability to reduce the rate of dopachrome formation.
Materials:
-
Mushroom tyrosinase (commercially available)[9]
-
L-DOPA or L-tyrosine (substrate)
-
Phosphate buffer (typically pH 6.8)
-
Test inhibitor compound
-
Positive control (e.g., Kojic acid)[9]
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the tyrosinase enzyme, substrate, and test inhibitors in the appropriate buffer.[7][8]
-
Assay Reaction: In a 96-well plate, add the phosphate buffer, tyrosinase enzyme solution, and the test inhibitor at various concentrations.[8]
-
Pre-incubation: Incubate the mixture for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C or 37°C).[6][10]
-
Initiation of Reaction: Add the substrate (L-DOPA or L-tyrosine) to each well to start the enzymatic reaction.[7][10]
-
Kinetic Measurement: Immediately measure the absorbance of the plate in a kinetic mode at the appropriate wavelength for a set duration (e.g., 30-60 minutes).[7][8]
-
Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the inhibitor concentration.[9]
Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflow
To better understand the mechanism of action of tyrosinase inhibitors and the experimental process, the following diagrams illustrate the key signaling pathway in melanogenesis and a typical experimental workflow.
Caption: Tyrosinase signaling pathway in melanogenesis.[11][12][13]
Caption: Experimental workflow for a tyrosinase inhibition assay.
References
- 1. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Variations in IC(50) values with purity of mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Updated Review of Tyrosinase Inhibitors [mdpi.com]
- 5. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. activeconceptsllc.com [activeconceptsllc.com]
- 7. content.abcam.com [content.abcam.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. 2.2.1. Mushroom Tyrosinase Inhibitory Assay [bio-protocol.org]
- 10. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Upregulation of Melanogenesis and Tyrosinase Activity: Potential Agents for Vitiligo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Natural Melanogenesis Inhibitors Acting Through the Down-Regulation of Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Isolindleyin
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and minimizing environmental impact. Isolindleyin, a butyrophenone and tyrosinase inhibitor, requires careful management as a chemical waste product.[1][2] This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, aligning with general laboratory safety and hazardous waste management principles.
Immediate Safety Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). The specific PPE may vary based on the physical form of this compound (solid or in solution) and the potential for exposure. General recommendations include:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A laboratory coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.
-
Respiratory Protection: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.
In the event of a spill, immediately evacuate the area and consult your institution's Environmental Health and Safety (EHS) department for specific cleanup and disposal instructions.
Disposal Protocol for this compound
The disposal of this compound must adhere to all federal, state, and local regulations governing hazardous waste.[3] The following protocol outlines a standard operating procedure for its collection and disposal within a laboratory setting.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including stock compound, solutions, contaminated consumables (e.g., pipette tips, tubes, gloves), and cleaning materials from spills, must be considered hazardous chemical waste.
-
Segregate this compound waste from other waste streams, such as biological, radioactive, or non-hazardous waste.[4] Do not mix incompatible chemicals in the same waste container.[4][5]
2. Waste Collection:
-
Solid Waste: Collect solid this compound and contaminated dry materials in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a compatible, screw-top, and shatter-resistant container. Do not fill liquid waste containers to more than 80% capacity to allow for expansion and prevent spills.[4] The container must be kept closed except when adding waste.[3][5]
3. Waste Labeling:
-
Properly label all waste containers with the words "Hazardous Waste."[3]
-
The label must include:
-
The full chemical name: "this compound".[3]
-
The concentration or approximate percentage if in a solution.[3]
-
All other constituents in the waste mixture and their approximate concentrations.
-
The date when waste was first added to the container (accumulation start date).[3]
-
The name of the principal investigator or responsible person.
-
4. Storage:
-
Store waste containers at or near the point of generation in a designated Satellite Accumulation Area (SAA).[3]
-
Ensure the storage area is secure, well-ventilated, and away from general laboratory traffic.
-
Secondary containment should be used for liquid waste containers to mitigate spills.[3]
5. Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound or its containers in the regular trash or pour it down the drain.[6][7]
Quantitative Data Summary for Disposal
| Waste Type | Container Specification | Labeling Requirements |
| Solid this compound | Sealable, leak-proof, solid waste container compatible with chemical waste. | "Hazardous Waste," "this compound, Solid," Accumulation Start Date, PI Name. |
| Solutions Containing this compound | Screw-top, shatter-resistant liquid waste container with secondary containment. Do not exceed 80% capacity. | "Hazardous Waste," "this compound, [Concentration] in [Solvent]," All constituents listed, Accumulation Start Date, PI Name. |
| Contaminated Labware (Gloves, Pipette Tips, etc.) | Lined, sealable solid waste container for hazardous materials. | "Hazardous Waste," "this compound Contaminated Debris," Accumulation Start Date, PI Name. |
| Empty this compound Stock Containers | Dispose of as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. | "Hazardous Waste," "Empty Container, last held this compound," Accumulation Start Date, PI Name. |
Experimental Workflow: this compound Waste Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound waste from the point of generation to final removal from the laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
